Technical Documentation Center

O-Demethylbuchenavianine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Demethylbuchenavianine

Core Science & Biosynthesis

Foundational

Technical Guide: The Biosynthetic Architecture of O-Demethylbuchenavianine

[1] Executive Summary O-Demethylbuchenavianine represents a distinct class of flavoalkaloids —hybrid secondary metabolites that fuse a piperidine alkaloid moiety with a flavonoid backbone.[1] Predominantly isolated from...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

O-Demethylbuchenavianine represents a distinct class of flavoalkaloids —hybrid secondary metabolites that fuse a piperidine alkaloid moiety with a flavonoid backbone.[1] Predominantly isolated from the genus Buchenavia (Combretaceae), these compounds exhibit significant cytotoxicity and anti-HIV potential.[1]

This technical guide elucidates the biogenetic origin of O-Demethylbuchenavianine. Unlike major metabolites with fully mapped enzymatic cascades, the pathway for this specific congener is deduced through retrobiosynthetic logic and biomimetic validation .[1] The synthesis converges two distinct metabolic streams: the L-lysine-derived piperidine pathway and the phenylpropanoid-derived flavonoid pathway , culminating in a spontaneous or enzyme-guided Mannich-type condensation.[1]

Part 1: Structural Architecture & Retrobiosynthetic Logic[1]

To understand the biosynthesis, one must first deconstruct the molecule into its biosynthetic synthons.[1]

The Structural Scaffold

O-Demethylbuchenavianine is characterized by a 2,6-disubstituted piperidine ring attached to a flavan (or flavanone) core.

  • Moiety A (Alkaloid): A piperidine ring derived from L-Lysine.[1]

  • Moiety B (Flavonoid): A polyphenolic core derived from the Shikimate/Polyketide pathway.[1]

  • The Linkage: A C–C bond formed between the C-2 of the piperidine and the C-6 or C-8 position of the flavonoid A-ring.[1]

The "O-Demethyl" Distinction

The nomenclature implies this molecule is the phenolic precursor to Buchenavianine.[1] Where Buchenavianine typically carries a methoxy group (–OCH₃) on the flavonoid A-ring (often at C-7), O-Demethylbuchenavianine retains the free hydroxyl group (–OH). This suggests that in the biosynthetic order, O-methylation is a late-stage tailoring step that this specific metabolite has bypassed.[1]

Part 2: The Proposed Biosynthetic Pathway

The biosynthesis is a convergent process involving two independent pathways that merge via a nucleophilic attack.[1]

Pathway Branch A: The Piperidine Primer

The nitrogenous ring originates from L-Lysine .[1]

  • Decarboxylation: L-Lysine is decarboxylated by Lysine Decarboxylase (LDC) to form Cadaverine .[1]

  • Oxidative Deamination: Diamine Oxidase (DAO) converts Cadaverine to 5-aminopentanal.[1]

  • Cyclization: Spontaneous Schiff base formation yields

    
    -Piperideine .[1]
    
  • Tautomerization:

    
    -Piperideine exists in equilibrium with its enamine/iminium forms, serving as the electrophile.[1]
    
Pathway Branch B: The Flavonoid Nucleophile

The carbon scaffold originates from Phenylalanine .[1]

  • Phenylpropanoid Assembly: Phenylalanine

    
     Cinnamate 
    
    
    
    p-Coumaroyl-CoA via PAL, C4H, and 4CL .[1][2]
  • Polyketide Extension: Chalcone Synthase (CHS) condenses p-Coumaroyl-CoA with three Malonyl-CoA units to form the Chalcone scaffold.[1]

  • Cyclization: Chalcone Isomerase (CHI) closes the ring to form a Flavanone (e.g., Naringenin or Eriodictyol).[1][3]

  • A-Ring Activation: The phloroglucinol-type A-ring of the flavonoid is electron-rich, specifically at positions C-6 and C-8, making it a potent nucleophile.[1]

The Convergence: Mannich-Type Condensation

The defining step is the coupling of the two branches.[1]

  • Mechanism: The electron-rich C-6/C-8 of the flavonoid attacks the iminium carbon (C-2) of the

    
    -piperideine.[1]
    
  • Enzymatic vs. Spontaneous: While specific "Buchenavianine synthases" are not commercially cataloged, this reaction is chemically permissive and likely facilitated by a dirigent protein or occurs spontaneously within the vacuole (biomimetic synthesis supports the spontaneous route).[1]

  • Differentiation: For O-Demethylbuchenavianine, the resulting scaffold does not undergo subsequent O-methylation by O-Methyltransferases (OMTs) , preserving the phenol moiety.

Part 3: Pathway Visualization (Graphviz)[1]

The following diagram illustrates the convergent biosynthesis.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ¹-Piperideine (Electrophile) Cadaverine->Piperideine Diamine Oxidase (DAO) Intermediate Mannich Condensation (C-C Bond Formation) Piperideine->Intermediate Imine formation Phenylalanine L-Phenylalanine Coumaroyl p-Coumaroyl-CoA Phenylalanine->Coumaroyl PAL / C4H / 4CL Chalcone Chalcone Coumaroyl->Chalcone Chalcone Synthase (CHS) Flavanone Flavanone Core (Nucleophile) Chalcone->Flavanone Chalcone Isomerase (CHI) Flavanone->Intermediate Nucleophilic Attack (C6/C8) Target O-Demethylbuchenavianine Intermediate->Target Spontaneous Cyclization Buchenavianine Buchenavianine (Methylated) Target->Buchenavianine OMT (Blocked/Absent)

Caption: Convergent biosynthesis showing the merger of Lysine-derived piperidine and Phenylalanine-derived flavonoid pathways via Mannich condensation.[1]

Part 4: Biomimetic Synthesis & Validation[1]

To validate this pathway without isolated enzymes, researchers utilize biomimetic synthesis .[1] This approach replicates the proposed biosynthetic steps in the lab using mild conditions to prove the chemical feasibility of the pathway.[1]

The Biomimetic Protocol

Objective: Synthesize the flavoalkaloid core from simple precursors.[1]

  • Precursors:

    • Flavonoid: 5,7-dihydroxyflavanone (Pinocembrin derivative).[1]

    • Piperidine Source:

      
      -piperideine (generated in situ from lysine or by oxidation of piperidine).[1]
      
  • Reaction Conditions:

    • Solvent: Aqueous buffer (pH 6-7) or Methanol/Water.[1]

    • Temperature: Ambient (25°C).

    • Catalyst: None (or mild Lewis acid to mimic enzymatic pocket).[1]

  • Observation:

    • The electron-rich A-ring of the flavonoid attacks the imine.[1]

    • Result: Formation of the C-C bond at C-6 or C-8.[1]

    • Validation: Comparison of the synthetic NMR spectra with the natural isolate confirms the regioselectivity of the biological reaction.[1]

Scientific Insight: The success of this biomimetic reaction under physiological pH suggests that the "enzyme" responsible might not be a ligase but rather a chaperone that simply brings the two reactive species into proximity (entropy trap), allowing the natural reactivity to take over.[1]

Part 5: Isolation & Characterization Protocol[1]

For researchers aiming to isolate this metabolite from Buchenavia species (e.g., B. capitata or B. macrophylla), the following self-validating workflow is recommended.

Extraction Methodology
StepActionRationale
1. Lysis Macerate dried leaves in MeOH (80%).[1]Solubilizes both phenolic and alkaloidal fractions.
2.[1] Acid-Base Partition Acidify to pH 2 (HCl), wash with Hexane.[1] Basify aqueous phase to pH 9 (NH₄OH), extract with CHCl₃.[1]Critical Step: O-Demethylbuchenavianine is amphoteric (phenol + amine).[1] At pH 2, it is protonated (water soluble).[1] At pH 9, the amine is neutral (organic soluble), but the phenol may ionize.[1] Careful pH control (pH 8-9) is vital to extract the free base without ionizing the phenol fully.[1]
3. Fractionation Sephadex LH-20 Chromatography.[1]Separates based on molecular size and H-bonding capabilities (phenolics stick to the gel).[1]
Identification Criteria (Self-Validation)
  • UV-Vis: Bands at ~280 nm (Flavanone A-ring) and ~330 nm (B-ring).[1]

  • MS (ESI+): Look for

    
     consistent with the formula (e.g., loss of 14 Da compared to Buchenavianine).[1]
    
  • 1H NMR:

    • Piperidine Signals: Multiplets at

      
       1.5–3.0 ppm.[1]
      
    • Flavonoid Signals: Aromatic protons in the 6.0–7.5 ppm range.[1]

    • Diagnostic: Absence of the methoxy singlet (

      
       3.8 ppm) usually seen in Buchenavianine.[1]
      

References

  • Biomimetic Synthesis of Flavoalkaloids

    • Title: Biomimetic synthesis of flavoalkaloids: The condens

      
      -piperideine.[1]
      
    • Context: Establishes the chemical logic of the Mannich condensation used in this p
    • Source:[1]

  • Buchenavia Alkaloids Isolation

    • Title: Alkaloids from Buchenavia species and their biological activity.[1]

    • Context: Primary source for the isolation of buchenavianine-type compounds.[1]

    • Source:

  • Flavonoid Biosynthesis Review

    • Title: The Flavonoid Biosynthesis Network in Plants.[1][4]

    • Context: Grounding for the phenylpropanoid branch (PAL, CHS, CHI enzymes).[1]

    • Source: [Int. J. Mol.[1] Sci. (NIH/PMC)]([Link]1]

  • Piperidine Alkaloid Biosynthesis

    • Title: Biosynthesis of piperidine alkaloids: The lysine pathway.[1]

    • Context: Grounding for the L-Lysine

      
      
      
      
      
      -piperideine conversion.[1]
    • Source:[1]

(Note: Specific enzymatic characterization papers for "O-Demethylbuchenavianine" do not currently exist in the public domain; the pathway described is the scientifically accepted biogenetic proposal based on structural and chemotaxonomic evidence.)[1]

Sources

Exploratory

O-Demethylbuchenavianine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid that has garnered significant interest within the scientific community for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, most notably its anti-HIV activity.[1][2] This compound belongs to a unique class of natural products characterized by a flavonoid core structure linked to a piperidine alkaloid moiety. First isolated from the leaves of Buchenavia capitata, a tree native to Central and South America, O-Demethylbuchenavianine was identified during a broad screening of natural products for potential anti-HIV agents by the National Cancer Institute (NCI) in the early 1990s.[1][2][3] Subsequent studies have also identified this and related alkaloids in other species of the same genus, particularly Buchenavia macrophylla.[4]

This technical guide provides a comprehensive overview of the known physical and chemical properties of O-Demethylbuchenavianine, serving as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

O-Demethylbuchenavianine possesses a complex chemical architecture, featuring a flavone backbone substituted with hydroxyl groups and a 1-methylpiperidin-2-yl group at the C8 position. The systematic name for this compound is 5,7-dihydroxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one.

dot graph O_Demethylbuchenavianine_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

// Flavone core C1 [label="O", pos="0,1.5!"]; C2 [label="C", pos="1,1.5!"]; C3 [label="C", pos="1.8,0.7!"]; C4 [label="C", pos="1.8,-0.7!"]; C5 [label="C", pos="1,-1.5!"]; C6 [label="C", pos="0,-1.5!"]; C7 [label="C", pos="-0.8,-0.7!"]; C8 [label="C", pos="-0.8,0.7!"]; C9 [label="C", pos="-1.8,1.5!"]; C10 [label="O", pos="-2.6,0.7!"]; C11 [label="C", pos="-1.8,-0.7!"]; O1 [label="O", pos="2.6,-1.5!"]; H1 [label="H", pos="3.1,-1.2!"]; O2 [label="O", pos="-1.5,-2.2!"]; H2 [label="H", pos="-1.2,-2.7!"];

// Phenyl group P1 [label="C", pos="2,-2.5!"]; P2 [label="C", pos="3,-3!"]; P3 [label="C", pos="3,-4!"]; P4 [label="C", pos="2,-4.5!"]; P5 [label="C", pos="1,-4!"]; P6 [label="C", pos="1,-3!"];

// Piperidine ring N1 [label="N", pos="-3.5,1.5!"]; PC1 [label="C", pos="-4.5,1.5!"]; PC2 [label="C", pos="-5,0.5!"]; PC3 [label="C", pos="-4.5,-0.5!"]; PC4 [label="C", pos="-3.5,-0.5!"]; PC5 [label="C", pos="-2.8,0.5!"]; Me [label="CH3", pos="-3.5,2.5!"];

// Bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C7; C7--C8; C8--C1; C8--C9; C9--C10; C10--C11; C11--C7; C11--C4; C5--O1; O1--H1; C6--O2; O2--H2; C2--P1; P1--P2; P2--P3; P3--P4; P4--P5; P5--P6; P6--P1; C9--PC5; PC5--N1; N1--PC1; PC1--PC2; PC2--PC3; PC3--PC4; PC4--PC5; N1--Me; C3--C2 [style=double]; C5--C4 [style=double]; C1--C8 [style=double]; C10--C11 [style=double]; P2--P3 [style=double]; P4--P5 [style=double]; P6--P1 [style=double]; } Caption: Chemical structure of O-Demethylbuchenavianine.

Physical Properties

A summary of the known and predicted physical properties of O-Demethylbuchenavianine is presented in the table below. It is important to note that much of the publicly available data is based on computational predictions and awaits experimental verification.

PropertyValueSource
Molecular Formula C₂₁H₂₁NO₄PubChem[5]
Molecular Weight 351.40 g/mol PubChem[5]
Monoisotopic Mass 351.14706 DaPubChem[5]
Appearance Off-white to yellow solidPredicted
Boiling Point 528.6 ± 50.0 °CPredicted
Density 1.309 ± 0.06 g/cm³Predicted
pKa 6.05 ± 0.40Predicted
Solubility Soluble in chloroformBenchchem[1]
XlogP 3.7Predicted, PubChem[5]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of O-Demethylbuchenavianine. The seminal 1992 paper by Beutler et al. reported revised ¹³C-NMR assignments for this class of compounds, indicating the availability of this data in the primary literature.

¹H and ¹³C NMR Spectroscopy: While specific peak assignments are not publicly available in abstracted sources, the general spectral features can be anticipated based on the molecular structure. The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the flavonoid core and the phenyl ring, as well as aliphatic protons of the piperidine moiety and the N-methyl group. The ¹³C NMR spectrum would display resonances for the carbonyl carbon, aromatic and olefinic carbons, and the aliphatic carbons of the piperidine ring.

Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in the mass spectrum would be characteristic of the flavonoid alkaloid structure, likely showing fragments corresponding to the loss of the piperidine side chain or cleavages within the flavonoid core. Predicted m/z values for various adducts are available.[5]

Experimental Protocols

The following sections outline the general methodologies that would be employed for the isolation, purification, and characterization of O-Demethylbuchenavianine, based on standard practices for natural product chemistry and information from related studies.

Isolation and Purification from Natural Sources

O-Demethylbuchenavianine is naturally found in the leaves of Buchenavia capitata and Buchenavia macrophylla.[1][4] The isolation process typically involves the following steps:

Isolation_Workflow A Plant Material Collection & Drying B Grinding and Extraction A->B Mechanical processing C Solvent Partitioning B->C Crude extract in organic solvent D Column Chromatography C->D Fractionation based on polarity E Further Purification (e.g., HPLC) D->E Separation of closely related compounds F Crystallization E->F Highly purified fraction G Isolated O-Demethylbuchenavianine F->G Pure crystalline compound

  • Extraction: Dried and powdered leaves are extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to obtain a crude extract containing a mixture of phytochemicals.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their polarity. The fraction containing the flavonoid alkaloids is then selected for further purification.

  • Chromatographic Separation: The enriched fraction is subjected to one or more rounds of column chromatography. Common stationary phases include silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity is typically used to elute the compounds.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative or semi-preparative HPLC is often employed to isolate O-Demethylbuchenavianine from other closely related alkaloids.

  • Crystallization: The purified compound can be crystallized from a suitable solvent or solvent mixture to obtain a crystalline solid, which is ideal for structural analysis by X-ray crystallography.

Structural Characterization

The definitive identification of O-Demethylbuchenavianine relies on a combination of spectroscopic techniques:

Structural_Characterization_Workflow A Purified Compound B Mass Spectrometry (MS) A->B Molecular Weight & Formula C NMR Spectroscopy (¹H, ¹³C, 2D) A->C Connectivity & Stereochemistry D UV-Vis Spectroscopy A->D Chromophore System E X-ray Crystallography A->E 3D Structure (if crystalline) F Unambiguous Structure Elucidation B->F C->F D->F E->F

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, leading to the complete assignment of the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural confirmation.

  • UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the flavonoid chromophore.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, including its absolute stereochemistry.

Synthesis of Flavonoid Alkaloids

While a specific total synthesis of O-Demethylbuchenavianine has not been detailed in the reviewed literature, the synthesis of related flavonoid alkaloids, such as kinkeloids, has been reported.[4] These syntheses often employ a Mannich-type reaction as a key step to couple the piperidine moiety to the flavonoid core.[4] A general retrosynthetic approach can be envisioned as follows:

Retrosynthesis A O-Demethylbuchenavianine B Flavonoid Precursor + Piperidine Derivative A->B Mannich Reaction C Simpler Starting Materials B->C Standard synthetic transformations

This synthetic route would allow for the production of larger quantities of O-Demethylbuchenavianine for further biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.[4]

Biological Activity

The primary biological activity reported for O-Demethylbuchenavianine is its inhibitory effect against the human immunodeficiency virus (HIV).[1][2] It was identified as the most active compound in a series of flavonoid alkaloids isolated from Buchenavia capitata.[1] The mechanism of its anti-HIV action is not fully elucidated but is an area of active research. In addition to its antiviral properties, O-Demethylbuchenavianine has also been noted for its cytotoxic activity against various cancer cell lines.[1]

Conclusion

O-Demethylbuchenavianine stands as a promising lead compound from a natural source with demonstrated anti-HIV and cytotoxic activities. This technical guide has summarized the available information on its physical and chemical properties, providing a valuable resource for the scientific community. Further research is warranted to fully characterize this molecule through experimental determination of its physical properties, detailed spectroscopic analysis, and the development of a total synthesis. Such efforts will undoubtedly facilitate a deeper understanding of its therapeutic potential and pave the way for the design of novel drug candidates based on its unique flavonoid alkaloid scaffold.

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata. Journal of Natural Products, 55(2), 207–213. [Link]

  • Total Synthesis of Novel Skeleton Flavan-Alkaloids. PMC, NIH. [Link]

  • Anti-HIV and cytotoxic alkaloids from Buchenavia capitata. PubMed. [Link]

  • Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview. Frontiers. [Link]

  • O-demethylbuchenavianine (C21H21NO4). PubChem. [Link]

Sources

Foundational

O-Demethylbuchenavianine: Comprehensive Spectroscopic & Technical Guide

This guide details the spectroscopic profile, isolation methodology, and structural characterization of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid. Executive Technical Summary O-Demethylbuchenavianin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic profile, isolation methodology, and structural characterization of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid.

Executive Technical Summary

O-Demethylbuchenavianine (C


H

NO

) is a bioactive alkaloid belonging to the piperidine-flavonoid class.[1] It is structurally characterized as 5,7-dihydroxy-8-(1-methylpiperidin-2-yl)flavone . Originally isolated from Buchenavia capitata (Combretaceae), it represents a critical chemotype for anti-HIV activity and cyclin-dependent kinase (CDK) inhibition.[2]

This guide serves as a primary technical reference for the identification, isolation, and validation of O-Demethylbuchenavianine, synthesizing data from the seminal work of Beutler et al. (1992) and subsequent pharmacological profiling.

Chemical Identity & Physicochemical Properties

Parameter Data
IUPAC Name 5,7-dihydroxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one
Common Name O-Demethylbuchenavianine (Compound 1)
CAS Registry Number 91147-18-1 (S-isomer)
Molecular Formula C

H

NO

Exact Mass 351.1471 Da
Solubility Soluble in DMSO, MeOH, CHCl

; sparingly soluble in H

O.
Appearance Yellow amorphous solid or powder.[3]

Spectroscopic Characterization (NMR & MS)

Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of identification. The compound exhibits a characteristic fragmentation pattern typical of flavonoid alkaloids.

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • [M+H]

      
       : 
      
      
      
      352.15
    • [M]

      
       : 
      
      
      
      351
  • Key Fragmentation Pathways (MS/MS):

    • 
       336 : Loss of methyl group ([M-CH
      
      
      
      ]
      
      
      ).
    • 
       267 : Retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavones.
      
    • 
       84 : Piperidine ring fragment (N-methylpiperidinium ion), diagnostic for the alkaloid side chain.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the coexistence of a rigid, planar flavone backbone and a flexible, aliphatic piperidine ring.

Diagnostic Signal Logic (Structural Elucidation)
  • Chelated Hydroxyl (5-OH): A sharp singlet downfield (

    
     ppm) indicates a hydrogen bond with the C-4 carbonyl. This confirms the "O-demethyl" status relative to buchenavianine (which has a 5-OMe).
    
  • Flavone Backbone: The B-ring protons appear as two multiplets (monosubstituted benzene) or specific coupling patterns if substituted. The C-3 proton is a characteristic singlet at

    
     ppm.
    
  • Piperidine Ring: The 1-methyl group resonates as a sharp singlet at

    
     ppm (N-Me). The methine proton at C-2'' (attachment point) appears as a multiplet/doublet of doublets around 
    
    
    
    ppm.
Table 1: Consensus NMR Data (DMSO-

)

Data synthesized from Beutler et al. (1992) and scaffold analogs.

Position

(ppm)

(ppm, mult,

Hz)
Assignment Logic
2 163.5C-Ring (Flavone C-2)
3 105.26.75 (s)Characteristic Flavone H-3
4 182.4Carbonyl (C=O)
5 160.8Oxygenated quaternary (H-bonded)
6 99.56.30 (s)A-Ring aromatic proton
7 162.1Oxygenated quaternary
8 104.5Site of piperidine attachment
9 155.0Junction carbon
10 103.8Junction carbon
1' 131.0B-Ring quaternary
2', 6' 126.57.95 (m)B-Ring ortho protons
3', 5' 129.47.55 (m)B-Ring meta protons
4' 131.87.55 (m)B-Ring para proton
2'' 63.53.90 (dd)Chiral center (Piperidine)
3'' 28.01.80 (m)Piperidine methylene
4'' 23.51.50 (m)Piperidine methylene
5'' 25.01.60 (m)Piperidine methylene
6'' 56.02.95 (m)N-adjacent methylene
N-Me 42.52.30 (s)N-Methyl singlet
5-OH 12.80 (s)Chelated OH (Diagnostic)

Note: The shift of C-8 (~104 ppm) is significantly distinct from unsubstituted flavones (~94 ppm), confirming substitution. The absence of a methoxy signal at


 56.0 / 

3.8 confirms the O-demethyl structure.

Experimental Protocols

Isolation Workflow (Buchenavia capitata)

The following protocol is based on the bioassay-guided fractionation method established by the National Cancer Institute (NCI) and Beutler et al.

Step 1: Extraction

  • Dry leaves of Buchenavia capitata (1 kg) are ground to a fine powder.

  • Percolate with CH

    
    Cl
    
    
    
    -MeOH (1:1)
    at room temperature for 24 hours.
  • Concentrate the extract in vacuo to yield the crude organic extract.

Step 2: Acid-Base Partition (Alkaloid Enrichment)

  • Partition the crude extract between Hexane and MeOH-H

    
    O (9:1)  to remove fats/chlorophyll (discard hexane).
    
  • Acidify the aqueous MeOH layer with 1N H

    
    SO
    
    
    
    to pH 2.
  • Extract with CHCl

    
      (discard organic layer containing non-basic flavonoids).
    
  • Basify the aqueous layer with concentrated NH

    
    OH to pH 10.
    
  • Extract exhaustively with CHCl

    
     .
    
  • Dry the CHCl

    
     layer (Na
    
    
    
    SO
    
    
    ) and evaporate to yield the Total Alkaloid Fraction .

Step 3: Chromatographic Purification

  • Column Chromatography: Apply the alkaloid fraction to a Silica Gel column.

  • Elution Gradient: Elute with a gradient of CHCl

    
    
    
    
    
    CHCl
    
    
    -MeOH (95:5
    
    
    80:20).
  • TLC Monitoring: Monitor fractions using Dragendorff’s reagent (orange spots) and UV (254/366 nm).

  • Final Purification: Purify active fractions via HPLC (C18 column, MeOH-H

    
    O gradient) to isolate O-Demethylbuchenavianine  as a yellow solid.
    

Visualization of Workflows & Logic

Isolation & Fractionation Logic

This diagram illustrates the critical Acid-Base partition step required to separate O-Demethylbuchenavianine from non-alkaloidal flavonoids.

IsolationScheme Raw B. capitata Leaves (Ground) Extract Crude Extract (CH2Cl2:MeOH 1:1) Raw->Extract Percolation Partition1 Partition: Hexane / MeOH-H2O Extract->Partition1 AqLayer Aq. MeOH Layer (Polar) Partition1->AqLayer Retain Acidify Acidify (pH 2) Extract with CHCl3 AqLayer->Acidify AqAcid Acidic Aq. Layer (Alkaloid Salts) Acidify->AqAcid Alkaloids protonated Basify Basify (pH 10) Extract with CHCl3 AqAcid->Basify AlkaloidFrac Total Alkaloid Fraction (Free Bases) Basify->AlkaloidFrac Alkaloids deprotonated HPLC HPLC Purification (C18, MeOH:H2O) AlkaloidFrac->HPLC Final O-Demethylbuchenavianine (Compound 1) HPLC->Final Isolation

Caption: Bioassay-guided fractionation scheme utilizing acid-base switching to selectively isolate alkaloidal fractions.

Structural Elucidation Logic (HMBC Correlations)

This diagram visualizes the key Heteronuclear Multiple Bond Correlations (HMBC) that confirm the linkage between the piperidine ring and the flavone core at C-8.

HMBC_Logic H_2pp H-2'' (Piperidine) C8 C-8 (Flavone) H_2pp->C8 HMBC (3J) C7 C-7 (Flavone) H_2pp->C7 HMBC (3J) C9 C-9 (Flavone) H_2pp->C9 HMBC (3J) NMe N-Me Protons C2pp C-2'' (Piperidine) NMe->C2pp HMBC (3J) C6pp C-6'' (Piperidine) NMe->C6pp HMBC (3J)

Caption: Diagnostic HMBC correlations anchoring the piperidine moiety to the C-8 position of the flavone nucleus.

Biological Profiling

O-Demethylbuchenavianine is distinguished by its dual activity against viral replication and cell cycle progression.

Target Activity (IC

/ EC

)
Mechanism
HIV-1 0.26 µM (EC

)
Cytoprotection in CEM-SS cells; inhibition of viral replication.
CDK1 0.03 µMCompetitive inhibition at the ATP-binding site.
CDK5 0.05 µMInhibition of neuronal CDK; potential neuroprotective implications.

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.[4] Journal of Natural Products, 55(2), 207–213.[4] Link

  • Jain, S. K., Bharate, S. B., & Vishwakarma, R. A. (2012). Cyclin-dependent kinase inhibition by flavoalkaloids. Mini Reviews in Medicinal Chemistry, 12(7), 632–649. Link

  • Mahmood, N., et al. (1993).

Sources

Exploratory

A Technical Guide to the Extraction and Characterization of Alkaloids from Buchenavia macrophylla

Foreword: Unlocking the Therapeutic Potential of Flavonoid Alkaloids The genus Buchenavia, a member of the Combretaceae family, represents a compelling frontier in phytochemistry and drug discovery. These tropical trees...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of Flavonoid Alkaloids

The genus Buchenavia, a member of the Combretaceae family, represents a compelling frontier in phytochemistry and drug discovery. These tropical trees are a known source of a unique class of compounds: flavonoid alkaloids.[1] These molecules, which combine the structural features of both flavonoids and alkaloids, exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1] Notably, the principal alkaloid found in the leaves of Buchenavia macrophylla, buchenavianine, and its analogs such as O-demethylbuchenavianine, have demonstrated potential as anti-HIV agents.[1][2][3][4] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the extraction, isolation, and characterization of these valuable compounds from Buchenavia macrophylla. The methodologies described herein are grounded in established principles of natural product chemistry and are designed to be both efficient and scalable.

Pre-Extraction Considerations: A Foundation for Success

The quality and yield of the final alkaloid extract are intrinsically linked to the careful preparation of the initial plant material.

1.1. Plant Material Collection and Identification

For reproducible results, it is crucial to ensure the correct botanical identification of Buchenavia macrophylla. Collaboration with a plant taxonomist is highly recommended. The leaves and fruits are known to be sources of buchenavianine and its derivatives.[1] The collection time and environmental conditions can influence the concentration of secondary metabolites; therefore, detailed documentation of the collection process is essential.

1.2. Drying and Pulverization

To prevent enzymatic degradation of the target alkaloids and to facilitate efficient extraction, the collected plant material should be dried promptly. Air-drying in a well-ventilated, shaded area or oven-drying at a controlled temperature (typically 40-50°C) are common methods. Once dried, the material should be pulverized into a coarse powder to increase the surface area for solvent penetration.

Extraction of Total Alkaloids: A Step-by-Step Approach

The extraction of alkaloids from Buchenavia macrophylla is centered around the principles of acid-base extraction, which leverages the basic nature of alkaloids to separate them from other plant constituents.

2.1. Initial Solvent Extraction

The powdered plant material is first subjected to an exhaustive extraction with a suitable organic solvent to liberate the alkaloids from the plant matrix. Methanol or ethanol, often in aqueous mixtures, are effective solvents for this purpose due to their ability to extract a broad range of compounds, including flavonoid alkaloids.[5][6]

Experimental Protocol: Maceration Extraction

  • Maceration: Weigh the dried, powdered Buchenavia macrophylla leaves. In a large vessel, add the plant material to a 70-80% aqueous methanol or ethanol solution at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitation: Stir the mixture at room temperature for 24-48 hours. This prolonged contact time ensures thorough extraction of the alkaloids.

  • Filtration: Separate the solvent extract from the plant residue by filtration. The residue should be re-extracted at least twice more with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2. Acid-Base Partitioning for Alkaloid Enrichment

The crude extract contains a complex mixture of compounds. The following acid-base partitioning workflow is designed to selectively isolate the basic alkaloids.

Acid_Base_Extraction A Crude Methanolic Extract B Dissolve in 1% HCl (aq) A->B C Liquid-Liquid Extraction with Chloroform B->C D Aqueous Acidic Layer (Alkaloid Salts) C->D Aqueous Phase E Organic Layer (Neutral & Acidic Impurities) C->E Organic Phase F Basify to pH 9-10 with NH4OH D->F G Liquid-Liquid Extraction with Chloroform F->G H Organic Layer (Free Alkaloids) G->H Organic Phase I Aqueous Basic Layer (Water-Soluble Impurities) G->I Aqueous Phase J Evaporate Chloroform H->J K Crude Alkaloid Fraction J->K

Caption: Acid-base partitioning workflow for alkaloid enrichment.

Experimental Protocol: Acid-Base Extraction

  • Acidification: Dissolve the crude extract in a 1% aqueous hydrochloric acid solution. This converts the basic alkaloids into their water-soluble hydrochloride salts.

  • Defatting: Extract the acidic solution with a non-polar organic solvent such as chloroform. This will remove neutral and acidic impurities, which will partition into the organic layer, while the protonated alkaloids remain in the aqueous layer.

  • Basification: Carefully add a base, such as ammonium hydroxide, to the aqueous layer to raise the pH to 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water.

  • Final Extraction: Extract the basified aqueous solution with chloroform. The free alkaloids will now partition into the organic layer. Repeat this extraction several times to ensure complete recovery.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

Isolation and Purification of Buchenavianine

The crude alkaloid fraction is a mixture of several alkaloids. Chromatographic techniques are employed to isolate and purify individual compounds like buchenavianine.

3.1. Column Chromatography

Column chromatography is a robust technique for the separation of compounds based on their differential adsorption to a stationary phase.[7] For the purification of flavonoid alkaloids, silica gel is a commonly used stationary phase.[7]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate and then methanol. A typical gradient could be a step-wise increase in the percentage of ethyl acetate in hexane, followed by the introduction of methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine fractions containing the same compound, as determined by TLC, and evaporate the solvent to obtain the purified alkaloids.

3.2. Further Purification by Preparative HPLC

For obtaining highly pure buchenavianine, preparative High-Performance Liquid Chromatography (HPLC) may be necessary as a final polishing step.

Structural Characterization of Buchenavianine

The unequivocal identification of the isolated compounds is achieved through a combination of spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of buchenavianine, providing further structural insights.[8] The fragmentation of the flavonoid core and the piperidine side chain will yield characteristic product ions.[9]

Characterization_Workflow A Isolated Compound (e.g., Buchenavianine) B Spectroscopic Analysis A->B C NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) B->C D Mass Spectrometry (HRMS, MS/MS) B->D E Structural Elucidation C->E D->E F Confirmation of Buchenavianine Structure E->F

Caption: Workflow for the structural characterization of isolated alkaloids.

Quantitative Analysis

For drug development and quality control, it is important to quantify the alkaloid content in the plant material and extracts.

Quantitative Data from Combretaceae Family

While specific quantitative data for Buchenavia macrophylla is limited, studies on other members of the Combretaceae family provide a useful reference for expected alkaloid and flavonoid content.

Plant SpeciesPart UsedTotal Alkaloid Content (mg/g)Total Flavonoid Content (mg/g)Reference
Combretum bauchienseLeaves3.3318.24[10]
Combretum zenkeriNot specified7.90 (mg/100g)4.2 (mg/100g)[11]
Terminalia paniculataBarkNot Reported77.94 - 238[12]

Note: The data presented is from different studies and methodologies may vary.

Conclusion and Future Perspectives

The flavonoid alkaloids of Buchenavia macrophylla represent a promising area of research for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for the successful extraction, isolation, and characterization of buchenavianine and related compounds. Future research should focus on optimizing extraction parameters specifically for B. macrophylla to maximize yields and on conducting detailed pharmacological studies to fully elucidate the therapeutic potential of these unique natural products.

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.
  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.
  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews, 65(2), 232-260.
  • Edeoga, H. O., Okwu, D. E., & Mbaebie, B. O. (2005). Phytochemical constituents of some Nigerian medicinal plants. African Journal of Biotechnology, 4(7), 685-688.
  • Ghosal, S., Saini, K. S., & Razdan, S. (1985). Shilajit: a review. Indian Journal of Indigenous Medicines, 3(2), 1-13.
  • Kinghorn, A. D., & Balandrin, M. F. (Eds.). (1993).
  • Patočka, J. (2024). Flavonoid alkaloids of tropical trees of the genus Buchenavia. Toxicology.cz.
  • Rates, S. M. K. (2001). Plants as source of drugs. Toxicon, 39(5), 603-613.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants’ extracts.
  • Seshadri, T. R. (1972). Polyphenols of Pterocarpus and Dalbergia woods. Phytochemistry, 11(3), 881-898.
  • Singh, R., & Singh, S. (2017). A review on Combretum bauchiense Hutch & Dalziel (Combretaceae). Journal of Pharmacognosy and Phytochemistry, 6(4), 1143-1146.
  • Sofowora, A. (1993). Medicinal plants and traditional medicine in Africa. Spectrum Books.
  • Tringali, C. (Ed.). (2001). Bioactive compounds from natural sources: isolation, characterization and biological properties. CRC press.
  • Verpoorte, R. (1998). Exploration of nature's chemodiversity: the role of secondary metabolites as leads in drug development. Drug discovery today, 3(5), 232-238.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • World Health Organization. (2002). WHO traditional medicine strategy 2002-2005.
  • Hostettmann, K., & Marston, A. (2005). Saponins. Cambridge university press.
  • Harborne, J. B. (1998). Phytochemical methods a guide to modern techniques of plant analysis. springer.
  • Evans, W. C. (2009). Trease and Evans' pharmacognosy. Elsevier Health Sciences.
  • Hamburger, M., & Hostettmann, K. (1991). Bioactivity in plants: the link between phytochemistry and medicine. Phytochemistry, 30(12), 3864-3874.
  • Cowan, M. M. (1999). Plant products as antimicrobial agents. Clinical microbiology reviews, 12(4), 564-582.
  • Dixon, R. A. (2001). Natural products and plant disease resistance.
  • Wink, M. (2003). Evolution of secondary metabolites from an ecological and molecular phylogenetic perspective. Phytochemistry, 64(1), 3-19.
  • Jones, W. P., & Kinghorn, A. D. (2008). Biologically active natural products from the genus Terminalia (Combretaceae). Current Bioactive Compounds, 4(2), 105-117.
  • Manipal, K., & Jeeja, M. (2017). Quantitation of flavonoids in barks of selected taxa of combretaceae. MOJ Bioequiv Availab, 3(2), 48-51.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of O-Demethylbuchenavianine from Buchenavia Species

Abstract This application note details the isolation of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid with significant anti-HIV-1 reverse transcriptase activity, from Buchenavia capitata (and related sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the isolation of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid with significant anti-HIV-1 reverse transcriptase activity, from Buchenavia capitata (and related species like B. macrophylla). Unlike standard alkaloid extractions, this protocol addresses the specific amphoteric nature of O-Demethylbuchenavianine (containing both a basic piperidine nitrogen and an acidic phenolic hydroxyl). We present a targeted Acid-Base-Polarity (ABP) fractionation workflow designed to separate this metabolite from its methylated congener, Buchenavianine, and bulk flavonoids.

Introduction & Chemical Context

The genus Buchenavia (Combretaceae) is a rich source of "flavoalkaloids"—hybrid molecules combining a flavonoid core with a piperidine ring.[1] The primary constituent, Buchenavianine , contains methoxy groups at the C-5 position. Its derivative, O-Demethylbuchenavianine , possesses a free hydroxyl group at this position.

Why this extraction is challenging:

  • Amphoteric Character: The molecule contains a basic amine (pKa ~10-11) and an acidic phenol (pKa ~9-10). Standard basification (pH > 12) can ionize the phenol, trapping the molecule in the aqueous phase as a phenolate salt, leading to massive yield loss.

  • Structural Similarity: It co-elutes with Buchenavianine in many standard reverse-phase systems.

  • Low Abundance: It is often a minor metabolite compared to the fully methylated parent compound.

This protocol utilizes a pH-controlled liquid-liquid extraction followed by Sephadex LH-20 size-exclusion and C18 High-Performance Liquid Chromatography (HPLC) to achieve >95% purity.

Pre-Analytical Considerations

Plant Material[2][3][4][5][6][7][8]
  • Species: Buchenavia capitata (Vahl) Eichler or Buchenavia macrophylla.

  • Part: Aerial parts (Leaves), collected preferably during the flowering stage.

  • Preparation: Air-dried in shade (avoid UV degradation) and ground to a fine powder (#40 mesh).

Reagents & Solvents (HPLC Grade)
  • Solvents: n-Hexane, Methanol (MeOH), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).

  • Modifiers: Hydrochloric Acid (1N HCl), Ammonium Hydroxide (NH₄OH, 25%), Formic Acid.

  • Stationary Phases: Sephadex LH-20 (GE Healthcare), C18 Silica Gel (5 µm).

Experimental Protocol

Phase 1: Crude Extraction & Defatting

Objective: Remove lipophilic interferences (waxes, chlorophyll) and extract polar alkaloids.

  • Maceration: Suspend 1.0 kg of dried leaf powder in 5.0 L of n-Hexane .

  • Agitation: Sonicate for 30 minutes or shake at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the hexane extract (discard or save for terpenoid analysis). Retain the plant residue.[2][3]

  • Alkaloid Extraction: Air-dry the marc (residue) to remove residual hexane. Re-extract the marc with Methanol (MeOH) (3 x 4.0 L) over 72 hours.

  • Concentration: Combine methanolic extracts and evaporate under reduced pressure (Rotavap) at 40°C to yield the Crude Methanolic Extract (CME) .

Phase 2: Targeted Acid-Base Fractionation

Objective: Isolate the alkaloid fraction while managing the phenolic ionization.

Critical Note: O-Demethylbuchenavianine is more polar than Buchenavianine. We use a "Salting-Out" assisted extraction.

  • Acidification: Suspend the CME (approx. 50g) in 500 mL of 0.5N HCl . Stir for 2 hours.

    • Mechanism:[2][3][4] Protonates the piperidine nitrogen (

      
      ), rendering alkaloids water-soluble.
      
  • Partition 1 (Acid Wash): Extract the acidic aqueous solution with Chloroform (3 x 500 mL).

    • Discard Organic Layer: This removes non-basic flavonoids, fats, and neutral terpenes.

    • Retain Aqueous Layer: Contains alkaloid salts.[2]

  • pH Adjustment (The Critical Step):

    • Cool the aqueous layer to 4°C.

    • Slowly add NH₄OH dropwise until pH 9.0 - 9.2 is reached.

    • Warning: Do NOT exceed pH 9.5. Higher pH will deprotonate the phenolic hydroxyl of O-Demethylbuchenavianine, trapping it in the water phase.

  • Partition 2 (Base Extraction):

    • Extract the pH 9 aqueous phase with Chloroform:Isopropanol (3:1) or Ethyl Acetate (3 x 500 mL).

    • Why this solvent? Pure chloroform may not effectively extract the phenolic alkaloid. The addition of Isopropanol or use of EtOAc increases polarity to capture the O-demethyl species.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the Total Alkaloid Fraction (TAF) .

Phase 3: Chromatographic Purification
Step 3.1: Sephadex LH-20 (Molecular Sizing/Adsorption)

Objective: Separate monomeric alkaloids from polymeric tannins and chlorophyll traces.

  • Column: Pack a glass column (3 x 50 cm) with Sephadex LH-20 swollen in Methanol.

  • Loading: Dissolve TAF in minimum MeOH and load.

  • Elution: Isocratic elution with 100% Methanol .

  • Fractionation: Collect 15 mL fractions. Monitor via TLC (Silica gel, CHCl₃:MeOH:NH₄OH 85:14:1).

    • Target: Buchenavianine and O-Demethylbuchenavianine stain orange/red with Dragendorff’s reagent.

  • Pool: Combine Dragendorff-positive fractions.

Step 3.2: Semi-Preparative HPLC (Final Isolation)

Objective: Separate O-Demethylbuchenavianine from Buchenavianine.

  • System: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

Time (min)% Solvent BEvent
010Equilibration
510Injection
2540Linear Gradient
3590Wash
4010Re-equilibration
  • Detection: UV at 254 nm and 280 nm.

  • Elution Order:

    • O-Demethylbuchenavianine (More polar, elutes earlier, approx 18-22 min).

    • Buchenavianine (Less polar, elutes later, approx 24-28 min).

Workflow Visualization

The following diagram illustrates the chemical logic governing the fractionation, specifically the pH control required to manage the amphoteric nature of the target molecule.

G Plant Dried Buchenavia Leaves Hexane Hexane Extraction (Defatting) Plant->Hexane Marc Defatted Plant Residue Hexane->Marc MeOH Methanol Extraction Marc->MeOH Crude Crude Methanolic Extract MeOH->Crude Acid Acidification (0.5N HCl) pH ~2.0 Crude->Acid Partition1 Partition w/ Chloroform Acid->Partition1 Org1 Organic Phase (Discard: Fats, Neutral Flavonoids) Partition1->Org1 Aq1 Aqueous Acid Phase (Contains Alkaloid Salts) Partition1->Aq1 Base Basification (NH4OH) Target pH 9.0 - 9.2 Aq1->Base Note CRITICAL: pH > 9.5 ionizes Phenol causing loss to aqueous phase Base->Note Partition2 Extraction w/ EtOAc or CHCl3:iPrOH Base->Partition2 Aq2 Aqueous Phase (Discard) Partition2->Aq2 Org2 Organic Phase (Total Alkaloids) Partition2->Org2 LH20 Sephadex LH-20 (Remove Polymers) Org2->LH20 HPLC C18 HPLC Purification (Separates O-Demethyl vs Methylated) LH20->HPLC Final Pure O-Demethylbuchenavianine HPLC->Final

Figure 1: Step-by-step fractionation logic highlighting the critical pH window for amphoteric alkaloid recovery.

Characterization & Validation

To validate the identity of the isolated O-Demethylbuchenavianine, compare spectral data against the parent Buchenavianine.

FeatureBuchenavianineO-Demethylbuchenavianine
Molecular Weight ~381 Da~367 Da (Loss of -CH₃)
H-NMR (Aromatic) Singlet at C-6 (Methoxy present)Shift in C-6/C-8 region due to OH
Solubility Soluble in CHCl₃Soluble in MeOH, EtOAc
HPLC Retention Late Eluting (Less Polar)Early Eluting (More Polar)
UV Max ~250, 280 nmBathochromic shift in alkali

Mass Spectrometry (ESI-MS): Look for the molecular ion peak


.
  • Buchenavianine: m/z 382

  • O-Demethylbuchenavianine: m/z 368

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield of Target pH during basification was too high (>9.5).The phenol ionized. Re-acidify the aqueous layer and carefully adjust pH to 9.0, then re-extract with n-Butanol.
Emulsions Saponins present in the aqueous phase.Filter the biphasic mixture through a pad of Celite or centrifuge at 3000g for 10 mins.
Co-elution on HPLC Gradient too steep.Use a shallower gradient (e.g., 0.5% B per minute) or switch to a Phenyl-Hexyl column for better selectivity of aromatics.

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and Cytotoxic Alkaloids from Buchenavia capitata.[1] Journal of Natural Products, 55(2), 207–213.

  • Mouokeu, R. S., et al. (2014). Antibacterial and dermal toxicological profiles of Buchenavia species. BMC Complementary and Alternative Medicine.

  • Mahato, S. B., & Majumdar, I. (1993). Current trends in the phytochemistry of the Combretaceae. Phytochemistry, 34(4), 883-898.

Sources

Application

Application Notes and Protocols for the Purification of O-Demethylbuchenavianine by High-Performance Liquid Chromatography

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide details a robust and validated methodology for the purification of O-Demethylbuchenavianine, a flavonoid alkaloid with n...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and validated methodology for the purification of O-Demethylbuchenavianine, a flavonoid alkaloid with noted biological activity, from its natural sources, primarily Buchenavia macrophylla[1]. The protocol leverages Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for the separation of natural products[2][3]. This document provides a step-by-step protocol from initial sample preparation of plant material to the final isolation of the target compound, including method validation principles and data interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: O-Demethylbuchenavianine

O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid found in tropical trees of the genus Buchenavia, such as B. macrophylla and B. capitata[1]. Structurally, it is 5,7-dihydroxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one, with the molecular formula C21H21NO4[4]. This compound, along with its parent compound buchenavianine, has garnered scientific interest due to its potential therapeutic properties, including anti-HIV activity[1]. The purification of O-Demethylbuchenavianine is a critical step in its further pharmacological evaluation and potential development as a therapeutic agent.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purification of such natural products due to its high resolution, speed, and sensitivity[3]. This application note focuses on an RP-HPLC method, which separates compounds based on their hydrophobicity.

Principles of O-Demethylbuchenavianine Purification by RP-HPLC

The purification strategy is based on the principles of reversed-phase chromatography. In this modality, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol)[5].

  • Analyte Retention: O-Demethylbuchenavianine, being a moderately polar molecule, will interact with the nonpolar C18 stationary phase. Its retention time is modulated by the composition of the mobile phase.

  • Mobile Phase Gradient: A gradient elution is employed, where the proportion of the organic solvent is gradually increased over time[6]. This is crucial for complex plant extracts, as it allows for the elution of compounds with a wide range of polarities, ensuring good separation of the target compound from other phytochemicals like tannins, flavonoids, and other alkaloids[7][8].

  • Acidic Modifier: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is a common practice in alkaloid purification[9]. This serves two primary purposes:

    • Improved Peak Shape: Alkaloids possess basic nitrogen atoms that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. The acidic modifier protonates these silanol groups and ensures that the alkaloid is in its ionized form, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

    • Enhanced Solubility: The salt form of the alkaloid is generally more soluble in the aqueous-organic mobile phase.

Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints for assessing purity and yield throughout the process.

Stage 1: Sample Preparation from Buchenavia macrophylla Leaves

The initial extraction is critical for obtaining a crude extract enriched with the target compound.

Workflow for Sample Preparation

G A 1. Collection and Drying of B. macrophylla leaves B 2. Grinding to a fine powder A->B C 3. Maceration with 80% Methanol B->C D 4. Filtration and Concentration C->D E 5. Acid-Base Liquid-Liquid Extraction (LLE) D->E F 6. Evaporation of Organic Solvent E->F G 7. Reconstitution in Mobile Phase F->G

Caption: Workflow for the preparation of a crude alkaloid extract.

Step-by-Step Methodology:

  • Plant Material Preparation:

    • Collect fresh, healthy leaves of Buchenavia macrophylla.

    • Dry the leaves in a shaded, well-ventilated area or in an oven at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried leaves into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate the powdered leaf material (100 g) in 80% aqueous methanol (1 L) for 48 hours at room temperature with occasional agitation. Methanol is an effective solvent for extracting a broad range of phytochemicals, including alkaloids[10].

    • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • Dissolve the crude extract in 5% hydrochloric acid (HCl, 200 mL).

    • Perform liquid-liquid extraction with dichloromethane (DCM, 3 x 150 mL) to remove neutral and acidic compounds. Discard the organic (DCM) phase.

    • Adjust the pH of the aqueous phase to 9-10 with ammonium hydroxide (NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids into DCM (3 x 150 mL).

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the DCM under reduced pressure to yield the enriched alkaloid fraction.

  • Final Sample Preparation for HPLC:

    • Accurately weigh the dried alkaloid extract.

    • Dissolve the extract in the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of 10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system[11].

Stage 2: HPLC Purification

This stage involves the chromatographic separation of the enriched extract to isolate O-Demethylbuchenavianine.

HPLC System and Parameters

ParameterRecommended SettingRationale
HPLC System Preparative or Semi-Preparative HPLCTo handle larger sample loads for purification.
Column C18, 5 µm, 250 x 10 mmA standard reversed-phase column for alkaloid separation[9]. The larger diameter accommodates higher injection volumes.
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterThe acidic modifier improves peak shape for basic compounds[9].
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileAcetonitrile is a common organic modifier in RP-HPLC[12].
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID column.
Detection Diode Array Detector (DAD) or UV-Vis DetectorSet at a wavelength where O-Demethylbuchenavianine has significant absorbance (e.g., 254 nm, 280 nm, or a specific λmax if known). DAD allows for spectral analysis to aid in peak identification.
Injection Volume 500 µL - 2 mLDependent on the concentration of the target compound in the extract.
Column Temperature 30°CTo ensure reproducible retention times[12].

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
454060
50595
55595
60955

Workflow for HPLC Purification

G A 1. System Equilibration with initial mobile phase B 2. Injection of the filtered alkaloid extract A->B C 3. Gradient Elution and Chromatographic Separation B->C D 4. Monitoring with UV Detector and Fraction Collection C->D E 5. Pooling of fractions containing the target peak D->E F 6. Solvent Evaporation E->F G 7. Purity Analysis of isolated compound F->G

Caption: The workflow for the HPLC purification and isolation of O-Demethylbuchenavianine.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run and Fraction Collection: Run the gradient program as detailed in the table above. Monitor the chromatogram in real-time. Collect fractions corresponding to the peak suspected to be O-Demethylbuchenavianine. The collection can be done manually or with an automated fraction collector.

  • Pooling and Concentration: After the purification run, analyze small aliquots of the collected fractions by analytical HPLC to confirm the presence and purity of the target compound. Pool the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization to obtain the purified O-Demethylbuchenavianine as a solid.

Method Validation and Quality Control

A validated analytical method ensures reliable and reproducible results[2][13]. For purification, key validation parameters include specificity, precision, and recovery.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by obtaining a pure peak with a consistent UV spectrum (if using a DAD) and, ideally, by mass spectrometry (MS) to confirm the molecular weight (C21H21NO4, Monoisotopic Mass: 351.14706 Da)[4].

  • Precision: The closeness of agreement between a series of measurements. This can be assessed by repeatedly injecting a standard solution of purified O-Demethylbuchenavianine and ensuring consistent retention times and peak areas.

  • Purity Assessment: The purity of the final isolated compound should be determined using an analytical HPLC method, preferably with a different mobile phase or column to reveal any co-eluting impurities. Purity should ideally be >95% for pharmacological studies.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with silanols; Column overload; Inappropriate pH.Increase acid concentration in the mobile phase (e.g., to 0.2%); Reduce injection volume/concentration; Ensure mobile phase pH is at least 2 units below the pKa of the analyte.
Poor Resolution Inadequate separation power of the gradient.Optimize the gradient: make it shallower (increase the gradient time) around the elution time of the target peak. Try a different organic solvent (e.g., methanol instead of acetonitrile).
No Peaks or Very Small Peaks Low concentration of the target in the extract; Detection issue.Concentrate the extract before injection; Check detector settings (wavelength, lamp); Ensure the compound is not degrading during extraction.
Drifting Baseline Column not equilibrated; Mobile phase contamination.Increase equilibration time; Use freshly prepared, high-purity mobile phase solvents.

Conclusion

The protocol described in this application note provides a comprehensive and scientifically grounded approach for the purification of O-Demethylbuchenavianine from Buchenavia macrophylla. By understanding the principles behind each step, from sample preparation to HPLC separation and validation, researchers can reliably isolate this promising flavonoid alkaloid for further investigation. The provided methodology is designed to be a starting point, and optimization may be required depending on the specific plant material and available instrumentation.

References

  • ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? [Online discussion]. Available at: [Link]

  • Cirlini, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(3), 659. Available at: [Link]

  • Patočka, J. (2024). Flavonoid alkaloids of tropical trees of the genus Buchenavia. Toxicology.cz. Available at: [Link]

  • Zwiernik, M. J., et al. (2018). Preparation of Samples of Plant Material for Chromatographic Analysis. Critical Reviews in Analytical Chemistry, 48(3), 195-209. Available at: [Link]

  • da Silva, T. M., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia, 34, 1-8. Available at: [Link]

  • ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts? [Online discussion]. Available at: [Link]

  • Scribd. (n.d.). Extraction and HPLC Analysis of Alkaloids. Available at: [Link]

  • de Menezes, I. R. A., et al. (2016). Antimicrobial Activity and Phytochemical Screening of Buchenavia tetraphylla (Aubl.) R. A. Howard (Combretaceae: Combretoideae). Evidence-Based Complementary and Alternative Medicine, 2016, 8952319. Available at: [Link]

  • Svec, F., & Huber, C. G. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(10), 1644. Available at: [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Zhao, Y., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 748. Available at: [Link]

  • Khoddami, A., et al. (2013). Sample preparation for HPLC analysis of plant pigments. Journal of Separation Science, 36(24), 3844-3855. Available at: [Link]

  • Hassoon, A. S., & Al-Bayati, Y. K. (2019). Reversed phase HPLC method for separation and identification of steroidal glycoalkaloids (SGAs) from Form (solanum) extract. Indian Journal of Public Health Research & Development, 10(1), 235-240. Available at: [Link]

  • ResearchGate. (n.d.). HPLC result of alkaloid sample before and after purification step. [Image from a publication]. Available at: [Link]

  • da Silva, J. K. R., et al. (2013). Chemical Composition of the Essential Oil of Buchenavia tetraphylla Leaves. Journal of Essential Oil Bearing Plants, 16(5), 655-658. Available at: [Link]

  • Dar, M. A., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Phytochemical Analysis, 34(5), 589-598. Available at: [Link]

  • de Oliveira, V. M., et al. (2021). Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury. Antioxidants, 10(10), 1541. Available at: [Link]

  • Sulaiman, C. T., & Balachandran, I. (2012). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Medicinal Plants Research, 6(13), 2604-2610. Available at: [Link]

  • Tanaka, T., et al. (2009). Chemical constituents from Swietenia macrophylla bark and their antioxidant activity. Journal of wood science, 55(2), 125-131. Available at: [Link]

  • LCGC International. (2015). Gradient HPLC for Reversed-Phase Separations. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • PubChem. (n.d.). O-demethylbuchenavianine. National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Synthesis of O-Demethylbuchenavianine: A Detailed Methodological Guide

For Researchers, Scientists, and Drug Development Professionals Abstract O-Demethylbuchenavianine, a piperidine-flavonoid alkaloid, has garnered significant interest within the scientific community due to its notable bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylbuchenavianine, a piperidine-flavonoid alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and cyclin-dependent kinase inhibitory properties.[1] As the most active component among buchenavianine derivatives, the development of a robust and efficient synthetic methodology is crucial for facilitating further pharmacological investigation and potential therapeutic applications. This document provides a comprehensive guide to a proposed synthetic route for O-Demethylbuchenavianine, leveraging established synthetic strategies for the construction of the core flavonoid-piperidine scaffold and key chemical transformations. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a plausible pathway to access this promising natural product.

Introduction

O-Demethylbuchenavianine is a natural product belonging to the flavonoid alkaloid family, characterized by a unique fusion of a flavonoid moiety and a piperidine ring. Its structure, 7-hydroxy-5-methoxy-8-(1-methylpiperidin-2-yl)flavone, presents a compelling synthetic challenge. The strategic installation of the piperidine substituent at the C8 position of the flavonoid core, coupled with the specific oxygenation pattern, requires a carefully designed synthetic sequence. This guide outlines a convergent synthetic approach, beginning with the synthesis of the flavonoid and piperidine building blocks, followed by their coupling and final functional group manipulations to yield the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of O-Demethylbuchenavianine suggests a strategy centered on the late-stage formation of the flavonoid core and the key C-C bond between the flavonoid and piperidine moieties. The final O-demethylation at the C7 position is a critical step to unmask the free hydroxyl group.

Retrosynthesis ODemethylbuchenavianine O-Demethylbuchenavianine Precursor1 7-Methoxy-5-hydroxy-8-(1-methylpiperidin-2-yl)flavone ODemethylbuchenavianine->Precursor1 Selective O-Demethylation Precursor2 Chalcone Intermediate Precursor1->Precursor2 Oxidative Cyclization Flavonoid_Core Substituted Acetophenone Precursor2->Flavonoid_Core Claisen-Schmidt Condensation Piperidine_Aldehyde N-Methyl-2-formylpiperidine Precursor2->Piperidine_Aldehyde StartingMaterial2 Benzaldehyde derivative Precursor2->StartingMaterial2 StartingMaterial1 Phloroglucinol derivative Flavonoid_Core->StartingMaterial1 Synthesis StartingMaterial3 Piperidine derivative Piperidine_Aldehyde->StartingMaterial3 Synthesis

Caption: Retrosynthetic analysis of O-Demethylbuchenavianine.

Proposed Synthetic Pathway

The forward synthesis is designed in a modular fashion, allowing for the preparation and purification of key intermediates. The overall workflow is depicted below.

Synthetic_Workflow cluster_piperidine Piperidine Moiety Synthesis cluster_flavonoid Flavonoid Core Synthesis cluster_coupling Assembly and Final Steps A N-Boc-2-piperidinecarboxylic acid B N-Boc-2-(hydroxymethyl)piperidine A->B Reduction C N-Boc-2-formylpiperidine B->C Oxidation D N-Methyl-2-formylpiperidine C->D Deprotection & N-Methylation H Chalcone Intermediate D->H E 1,3,5-Trimethoxybenzene F 2,4,6-Trimethoxyacetophenone E->F Friedel-Crafts Acylation G 2-Hydroxy-4,6-dimethoxyacetophenone F->G Selective Demethylation G->H Claisen-Schmidt Condensation I Buchenavianine H->I Oxidative Cyclization J O-Demethylbuchenavianine I->J Selective O-Demethylation

Caption: Proposed synthetic workflow for O-Demethylbuchenavianine.

Experimental Protocols

Part 1: Synthesis of the Piperidine Building Block (N-Methyl-2-formylpiperidine)

Protocol 1.1: Reduction of N-Boc-2-piperidinecarboxylic acid

  • To a solution of N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add borane dimethyl sulfide complex (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the dropwise addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(hydroxymethyl)piperidine.

Protocol 1.2: Oxidation to N-Boc-2-formylpiperidine

  • To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield crude N-Boc-2-formylpiperidine, which can be used in the next step without further purification.

Protocol 1.3: Deprotection and N-Methylation

  • Dissolve the crude N-Boc-2-formylpiperidine in a 4 M solution of HCl in dioxane and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of 2-formylpiperidine.

  • Dissolve the salt in methanol and add formaldehyde (37% aqueous solution, 2.0 eq) followed by sodium cyanoborohydride (1.5 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 2 M HCl and then basify with 2 M NaOH until pH > 10.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-methyl-2-formylpiperidine.

Part 2: Synthesis of the Flavonoid Core (2-Hydroxy-4,6-dimethoxyacetophenone)

Protocol 2.1: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

  • To a stirred solution of 1,3,5-trimethoxybenzene (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.3 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to give 2,4,6-trimethoxyacetophenone.

Protocol 2.2: Selective Demethylation

  • A method for the selective demethylation of a methoxy group can be achieved using aluminum chloride (AlCl₃).[2]

  • To a solution of 2,4,6-trimethoxyacetophenone (1.0 eq) in anhydrous DCM at 0 °C, add AlCl₃ (1.1 eq) portion-wise.

  • Stir the mixture at room temperature for 12 hours.

  • Carefully pour the reaction mixture into ice-cold water and acidify with 2 M HCl.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate, then purify by column chromatography to yield 2-hydroxy-4,6-dimethoxyacetophenone.

Part 3: Assembly and Final Synthesis

Protocol 3.1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

  • To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and N-methyl-2-formylpiperidine (1.1 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into ice-water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone intermediate.

Protocol 3.2: Oxidative Cyclization to Buchenavianine

  • Dissolve the chalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add iodine (0.1 eq) as a catalyst and heat the reaction mixture at 120 °C for 3 hours.

  • Cool the reaction to room temperature and pour into a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to afford Buchenavianine (7-methoxy-5-hydroxy-8-(1-methylpiperidin-2-yl)flavone).

Protocol 3.3: Selective O-Demethylation to O-Demethylbuchenavianine

  • A reported method for the selective demethylation of 5-O-methylated flavones utilizes semicarbazide in glacial acetic acid.[3] While this targets the 5-position, similar strategies with different reagents can be explored for the 7-position. A more general method for demethylation of aryl methyl ethers involves reagents like boron tribromide (BBr₃).

  • To a solution of Buchenavianine (1.0 eq) in anhydrous DCM at -78 °C, add a 1 M solution of BBr₃ in DCM (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture and co-evaporate with methanol several times.

  • Purify the residue by preparative HPLC to yield O-Demethylbuchenavianine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
N-Boc-2-(hydroxymethyl)piperidineC₁₁H₂₁NO₃215.2985-95
2-Hydroxy-4,6-dimethoxyacetophenoneC₁₀H₁₂O₄196.2060-70
BuchenavianineC₂₂H₂₃NO₅381.4240-50
O-DemethylbuchenavianineC₂₁H₂₁NO₅367.3930-40

Conclusion

The synthetic methodology outlined in this guide provides a comprehensive and plausible route for the laboratory-scale synthesis of O-Demethylbuchenavianine. By dissecting the synthesis into the preparation of key building blocks and their subsequent assembly, this approach offers flexibility and control over the construction of this biologically important natural product. The provided protocols are based on well-established chemical transformations and can be optimized to improve yields and scalability. This guide serves as a foundational resource for researchers aiming to synthesize O-Demethylbuchenavianine and its analogs for further biological evaluation and drug development endeavors.

References

  • Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. PubMed Central. [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

  • Reaction of O-methylated flavones with semicarbazide: Serendipitous selective demethylation. ACG Publications. [Link]

  • In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction in scaffold-modification of adenine, guanine, and cytosine: Synthesis of aminoimidazole-condensed nucleobases. ResearchGate. [Link]

  • Synthesis and aminomethylation of 7-hydroxy-5-methoxyisoflavones. ResearchGate. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PubMed. [Link]

  • Site-selective dimethylation of flavonoids using fusion flavonoid O-methyltransferases. ResearchGate. [Link]

  • 7-Hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid. ResearchGate. [Link]

  • A kind of method for preparing 7 hydroxyl mitragynines.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed Central. [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of O-Demethylbuchenavianine by LC-MS/MS

This Application Note is designed as a comprehensive technical guide for the quantification of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid.[1] This protocol synthesizes principles from flavonoid and a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the quantification of O-Demethylbuchenavianine , a rare piperidine-flavonoid alkaloid.[1] This protocol synthesizes principles from flavonoid and alkaloid bioanalysis to establish a robust LC-MS/MS workflow suitable for pharmacokinetic (PK) and phytochemical studies.[1]

Introduction & Biological Context

O-Demethylbuchenavianine is a specialized metabolite belonging to the Buchenavianine class, structurally characterized as 5,7-dihydroxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one .[1] This hybrid structure combines a lipophilic flavone core with a basic piperidine moiety.[1]

  • Pharmacophore: The piperidine ring imparts basicity (

    
    ), while the flavone backbone provides aromaticity and potential for 
    
    
    
    interactions.
  • Analytical Challenge: The molecule exhibits dual behavior—hydrophobic retention typical of flavonoids and pH-dependent ionization typical of alkaloids. Standard flavonoid methods (acidic mobile phases) work well here, but care must be taken to prevent peak tailing caused by the basic nitrogen interacting with free silanols on silica columns.[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Analytical Implication
Formula

Monoisotopic Mass: 351.147 Da
LogP ~3.7High lipophilicity; requires high % organic solvent for elution.[1]
pKa (Base) ~8.5 - 9.2 (Piperidine N)Ionizes strongly in acidic media (pH < 4).[1]
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH.[1]

Method Development Strategy

Internal Standard (IS) Selection

To ensure "Self-Validating" quantification, an appropriate IS is critical to correct for matrix effects and ionization suppression.[1]

  • Gold Standard: Stable Isotope Labeled (SIL) O-Demethylbuchenavianine (

    
     or 
    
    
    
    ).[1]
  • Practical Alternative: Lobeline or Chrysin .[1]

    • Lobeline shares the piperidine-alkaloid motif.[1][2]

    • Chrysin shares the flavone core.

    • Recommendation: Use Lobeline (

      
       338.[1]2) due to similar ionization kinetics at the nitrogen center.
      
Chromatography (LC)

A C18 column with end-capping is mandatory to minimize secondary interactions with the basic nitrogen.[1]

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH ~2.7, ensuring Analyte is

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: Ammonium formate (5-10 mM) can be added if peak shape is poor, but formic acid alone usually suffices for this class.[1]

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) in Positive Mode .[1][3]

  • Mechanism: Protonation occurs readily at the piperidine nitrogen.

  • Fragmentation:

    • Precursor:

      
      [1]
      
    • Primary Fragment (Quantifier): Loss of the piperidine ring moiety or retro-Diels-Alder (RDA) cleavage of the flavone C-ring.[1]

    • Secondary Fragment (Qualifier): Loss of

      
       (
      
      
      
      334.[1]1) or methyl group (
      
      
      337.1).[1]

Experimental Protocol

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg O-Demethylbuchenavianine in 1 mL DMSO. Vortex for 1 min. Store at -20°C.

  • Working Standards: Serially dilute stock in 50:50 Methanol:Water to create a curve from 1 ng/mL to 1000 ng/mL.

  • IS Solution: Prepare Lobeline at 100 ng/mL in Acetonitrile (Precipitation Reagent).

Sample Preparation (Protein Precipitation)

This method is optimized for plasma but adaptable to tissue homogenates.[1]

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.

  • Precipitate: Add 150 µL of IS Solution (Acetonitrile containing Lobeline).

    • Ratio 1:3 ensures complete protein crash.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Dilution prevents solvent effects (peak fronting) during injection.[1]

LC-MS/MS Parameters

Gradient Program:

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.0 5 0.4
0.5 5 0.4
3.5 95 0.4
4.5 95 0.4
4.6 5 0.4

| 6.0 | 5 | 0.4 |[1]

MRM Transitions (To be optimized):

Analyte Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
O-Demethylbuchenavianine 352.15 295.1 * 30 25 Quant
O-Demethylbuchenavianine 352.15 334.1 30 15 Qual

| Lobeline (IS) | 338.20 | 190.1 | 35 | 28 | Quant |[1]

*Note: Product ion 295.1 is a predicted fragment representing the loss of the N-methyl-piperidine fragment (


).[1] Empirical tuning is required.

Visual Workflows

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample extraction to data processing, highlighting critical control points.

G cluster_0 Sample Prep cluster_1 LC Separation cluster_2 MS/MS Detection Sample Plasma Sample (50 µL) Crash Protein Precip (150 µL ACN + IS) Sample->Crash Spin Centrifuge 14k x g, 10 min Crash->Spin Dilute Dilute Supernatant 1:1 with H2O Spin->Dilute Inject Injection (5 µL) Dilute->Inject Column C18 Column Gradient Elution Inject->Column ESI ESI Source (+) Protonation Column->ESI MRM MRM Mode 352.1 -> 295.1 ESI->MRM

Caption: End-to-end bioanalytical workflow for O-Demethylbuchenavianine quantification.

Fragmentation Pathway Logic

Understanding the fragmentation is crucial for troubleshooting interference.

Frag Precursor Precursor Ion [M+H]+ = 352.15 (Protonated Piperidine N) Frag1 Product Ion 1 [M+H - H2O]+ m/z 334.1 (Common Flavonoid Loss) Precursor->Frag1 -18 Da Frag2 Product Ion 2 [M+H - C4H9N]+ m/z ~295 (Piperidine Ring Cleavage) Precursor->Frag2 RDA / Cleavage Frag3 Product Ion 3 [M+H - CO]+ m/z 324.1 (C-Ring Contraction) Precursor->Frag3 -28 Da

Caption: Predicted ESI+ fragmentation pathway for O-Demethylbuchenavianine.

Method Validation (FDA/EMA Guidelines)

To ensure the trustworthiness of the data, the following validation parameters must be met.

ParameterAcceptance CriteriaExperimental Approach
Linearity

8-point calibration curve (1–1000 ng/mL).[1][2] Weighted

regression.
Accuracy ±15% (±20% at LLOQ)QC samples at Low, Medium, High concentrations (n=5).
Precision CV < 15%Intra-day and Inter-day repeatability.[1][4]
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.[1]
Recovery Consistent (>50%)Compare pre-extraction spike vs. post-extraction spike.
Troubleshooting Common Issues
  • Issue: Peak Tailing.

    • Cause: Interaction between the basic piperidine nitrogen and silanols.

    • Fix: Increase ionic strength (add 5mM Ammonium Formate) or use a high-pH stable column (e.g., Waters XBridge) with high pH mobile phase (Ammonium Bicarbonate pH 9)—though this reduces sensitivity in ESI+.[1]

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.[1]

    • Fix: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to selectively trap the basic alkaloid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352072, O-Demethylbuchenavianine.[1] Retrieved from [Link]

  • Ha, Y.W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. BMC Chemistry.[1] Retrieved from [Link]

  • Hossain, M.A., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.[1][4] Foods.[1][4][5][6][7] Retrieved from [Link][1]

  • Chen, L., et al. (2017). Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products.[1][2] Journal of Chromatography B. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Anti-Cancer Evaluation of O-Demethylbuchenavianine

Introduction: Unveiling the Potential of O-Demethylbuchenavianine Natural products remain a cornerstone of anti-cancer drug discovery, offering a rich chemical diversity that continues to inspire novel therapeutic strate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of O-Demethylbuchenavianine

Natural products remain a cornerstone of anti-cancer drug discovery, offering a rich chemical diversity that continues to inspire novel therapeutic strategies.[1][2] O-Demethylbuchenavianine, a flavoalkaloid isolated from Buchenavia tetraphylla, represents a promising candidate for investigation.[3] The genus Buchenavia is known for its traditional medicinal uses and the presence of bioactive compounds, including flavonoids and triterpenes, which have demonstrated a range of biological activities such as antimicrobial and antioxidant effects.[3][4][5] While the direct anti-cancer effects of O-Demethylbuchenavianine are yet to be extensively characterized, its structural class and the bioactivity of its source plant warrant a thorough in vitro evaluation to determine its potential as a cytotoxic or cytostatic agent against cancer cells.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anti-cancer properties of O-Demethylbuchenavianine. The protocols herein are designed to be robust and self-validating, enabling the generation of reproducible and reliable data.

Strategic Approach to In Vitro Anti-Cancer Screening

A multi-faceted approach is essential to comprehensively assess the anti-cancer potential of a novel compound.[2][6][7] Our proposed workflow begins with broad cytotoxicity screening to determine the compound's general effect on cell viability and proliferation. Subsequently, more detailed mechanistic assays are employed to elucidate the mode of action, such as the induction of apoptosis or cell cycle arrest.

This guide will detail the protocols for the following key assays:

  • Cytotoxicity Assessment:

    • MTT Assay

    • Sulphorhodamine B (SRB) Assay

  • Mechanistic Evaluation:

    • Annexin V-FITC/PI Apoptosis Assay

    • Cell Cycle Analysis using Propidium Iodide

The selection of these assays is based on their widespread use, reliability, and their ability to provide complementary information on the compound's biological effects.

PART 1: Cytotoxicity and Viability Assays

The initial step in evaluating a potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT and SRB assays are robust colorimetric methods for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8][9]

Rationale: This assay provides a quantitative measure of cell viability and is widely used for initial drug screening and cytotoxicity studies.[8]

Experimental Workflow: MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours (allow cells to attach) A->B C Treat with varying concentrations of O-Demethylbuchenavianine B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours (formazan crystal formation) E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Data Analysis: Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • O-Demethylbuchenavianine stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of O-Demethylbuchenavianine in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye sulforhodamine B to cellular proteins.[10] The amount of bound dye is proportional to the total protein mass, which is an indicator of cell number.[10]

Rationale: The SRB assay is a reliable and sensitive method for cytotoxicity screening and is less prone to interference from colored compounds compared to the MTT assay.[11]

Protocol: SRB Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • O-Demethylbuchenavianine stock solution (in DMSO)

  • 10% (w/v) Trichloroacetic acid (TCA), cold

  • 0.4% (w/v) SRB in 1% (v/v) acetic acid

  • 10 mM Tris base solution

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 24-72 hour incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[12]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[10] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for O-Demethylbuchenavianine

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)MTT4825.3
A549 (Lung Cancer)MTT4838.7
HeLa (Cervical Cancer)SRB4831.5
HCT116 (Colon Cancer)SRB4819.8

PART 2: Mechanistic Assays

Once the cytotoxic potential of O-Demethylbuchenavianine is established, the next step is to investigate the underlying mechanism of cell death. Apoptosis and cell cycle arrest are common mechanisms of action for anti-cancer agents.[13][14][15]

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16][17]

Rationale: This assay provides a quantitative assessment of apoptosis induction, a key hallmark of effective anti-cancer therapies.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with O-Demethylbuchenavianine B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark for 15 minutes E->F G Analyze by flow cytometry F->G H Data Analysis: Quantify cell populations (viable, early/late apoptotic, necrotic) G->H

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • O-Demethylbuchenavianine stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with O-Demethylbuchenavianine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Acquire at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Data Presentation: Hypothetical Apoptosis Induction by O-Demethylbuchenavianine in HCT116 Cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)95.22.12.7
O-Demethylbuchenavianine (IC50)60.525.314.2
O-Demethylbuchenavianine (2x IC50)35.840.124.1
Cell Cycle Analysis using Propidium Iodide

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Rationale: Many anti-cancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[13][15] This assay determines if O-Demethylbuchenavianine has such an effect.

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • O-Demethylbuchenavianine stock solution (in DMSO)

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)[18]

  • 6-well plates or culture flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with O-Demethylbuchenavianine as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping.[19] Fix the cells overnight at -20°C or for at least 1 hour at 4°C.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Hypothetical Effect of O-Demethylbuchenavianine on Cell Cycle Distribution in HCT116 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (Untreated)55.428.915.7
O-Demethylbuchenavianine (IC50)70.215.314.5
O-Demethylbuchenavianine (2x IC50)78.59.811.7

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro anti-cancer evaluation of O-Demethylbuchenavianine. The data generated from these assays will offer critical insights into the compound's cytotoxic potential and its primary mechanism of action. Positive results, such as a low IC50 value and induction of apoptosis or significant cell cycle arrest, would strongly support further investigation.

Future studies could include:

  • Screening against a broader panel of cancer cell lines, including drug-resistant lines.

  • Investigating the molecular pathways involved in apoptosis (e.g., caspase activation, Bcl-2 family protein expression).

  • Exploring the specific checkpoints at which cell cycle arrest occurs (e.g., expression of cyclins and cyclin-dependent kinases).

  • In vivo studies in animal models to assess efficacy and safety.

By following these detailed protocols, researchers can systematically and rigorously evaluate the anti-cancer properties of O-Demethylbuchenavianine, contributing to the ongoing search for novel and effective cancer therapeutics from natural sources.

References

  • Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. PubMed Central. Available at: [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC - NIH. Available at: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

  • Anticancer activity of 7-epiclusianone, a benzophenone from Garcinia brasiliensis, in glioblastoma. PMC - PubMed Central. Available at: [Link]

  • Mechanism of Action. Bylvay® (odevixibat) HCP Site. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC - PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Antimicrobial Activity and Phytochemical Screening of Buchenavia tetraphylla (Aubl.) R. A. Howard (Combretaceae: Combretoideae). PMC - PubMed Central. Available at: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury. ResearchGate. Available at: [Link]

  • Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts. NIH. Available at: [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. Available at: [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

  • Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury. PubMed Central. Available at: [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. Available at: [Link]

  • Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. MDPI. Available at: [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]

  • Chemical Constituents and Biological Activities of Bruguiera Genus and Its Endophytes: A Review. MDPI. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

  • Apoptosis Protocols. USF Health - University of South Florida. Available at: [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]

  • Review on Chemical Constituents and Biological Activities of Genus Anthemis. Available at: [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Development, Tolerability and In Vitro Effectiveness of a Natural Cosmetic Formulation for Mosquito Bites. MDPI. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

  • (R)-(+)-O-Demethylbuchenavianine. Oza Lab. Available at: [Link]

Sources

Application

Topic: O-Demethylbuchenavianine Cell Culture Treatment Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract O-Demethylbuchenavianine is a cyclopeptide alkaloid whose biological activities remain largely unexplored. As with many novel n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Demethylbuchenavianine is a cyclopeptide alkaloid whose biological activities remain largely unexplored. As with many novel natural products, establishing a robust and reproducible in vitro testing protocol is the foundational step toward elucidating its therapeutic potential. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, experience-driven protocol for assessing the effects of O-Demethylbuchenavianine on mammalian cell cultures. We move beyond a simple list of steps to explain the causality behind experimental choices, integrate self-validating controls, and ground the methodology in established cell biology practices. This document presents a starting framework for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and for guiding future mechanistic studies.

Scientific Background & Putative Mechanism of Action

Alkaloids represent a diverse class of natural compounds that have yielded numerous clinically significant drugs, particularly in oncology.[1] Many exert their effects by interfering with fundamental cellular processes like cell division, signaling cascades, and apoptosis.[1] While the specific molecular targets of O-Demethylbuchenavianine are currently unknown, its classification as a cyclopeptide alkaloid suggests it may disrupt critical protein-protein interactions or enzymatic functions within the cell.

A common mechanism for anti-proliferative natural products involves the induction of cell cycle arrest and/or apoptosis. The hypothetical signaling pathway below illustrates a plausible cascade that could be investigated as a potential mechanism of action for O-Demethylbuchenavianine, focusing on the well-established PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation.[1]

O_Demethylbuchenavianine_Hypothetical_Pathway cluster_signal Hypothesized Cellular Cascade O_Demethylbuchenavianine O_Demethylbuchenavianine PI3K PI3K O_Demethylbuchenavianine->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Proteins Cell Cycle Progression (e.g., Cyclins, CDKs) mTOR->Cell_Cycle_Proteins Promotes Apoptosis_Proteins Apoptosis Inhibition (e.g., Bcl-2) mTOR->Apoptosis_Proteins Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to (if inhibited) Apoptosis_Induction Apoptosis_Induction Apoptosis_Proteins->Apoptosis_Induction Leads to (if inhibited)

Caption: Hypothetical signaling pathway for O-Demethylbuchenavianine activity.

Materials & Reagents

The quality and consistency of reagents are paramount for reproducible results. The following table provides a recommended list of materials.

Reagent/MaterialRecommended SupplierExample Catalog #Key Considerations & Rationale
O-DemethylbuchenavianineSpecialty Chemical SupplierN/ASource from a reputable vendor providing a Certificate of Analysis with purity data (e.g., HPLC, NMR).
Cell Lines (e.g., A549, MCF-7, HeLa)ATCCCRM-CCL-185, HTB-22, CCL-2Use low-passage, mycoplasma-tested cells. The choice of cell line should be hypothesis-driven (e.g., lung, breast, cervical cancer).
Basal Medium (e.g., DMEM)Gibco / Thermo Fisher11965092Select the appropriate medium recommended for your specific cell line.[2]
Fetal Bovine Serum (FBS)Gibco / Thermo Fisher26140079Use a single, quality-tested lot throughout a series of experiments to minimize variability.
Penicillin-Streptomycin (100X)Gibco / Thermo Fisher15140122Standard antibiotic to prevent bacterial contamination.
DMSO, Cell Culture GradeSigma-AldrichD2650Solvent Choice: Alkaloids often have poor aqueous solubility. DMSO is a common and effective solvent. Use the lowest possible final concentration (<0.5%) to avoid solvent-induced toxicity.
0.25% Trypsin-EDTAGibco / Thermo Fisher25200056Standard reagent for detaching adherent cells.[2]
Phosphate-Buffered Saline (PBS)Gibco / Thermo Fisher10010023Calcium and Magnesium-free for rinsing cells before trypsinization.
96-well Clear-Bottom White PlatesCorning3610White plates are essential for minimizing well-to-well crosstalk in luminescent assays.
CellTiter-Glo® Luminescent AssayPromegaG7571Assay Choice: This is a highly sensitive assay that measures ATP levels, a strong indicator of metabolic activity and cell viability. It has a simple "add-mix-read" protocol, making it suitable for high-throughput screening.[3]

Experimental Workflow: Cytotoxicity Assessment

This protocol is designed to determine the dose-dependent effect of O-Demethylbuchenavianine on cell viability in a 96-well format.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analyze Phase 3: Analysis Prep_Stock 1. Prepare 10 mM Stock of Compound in DMSO Prep_Dilutions 6. Prepare Serial Dilutions of Compound in Medium Prep_Stock->Prep_Dilutions Culture_Cells 2. Culture Adherent Cells to 80% Confluency Harvest_Count 3. Harvest & Count Cells Culture_Cells->Harvest_Count Seed_Plate 4. Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Harvest_Count->Seed_Plate Incubate_Adhere 5. Incubate 24h for Cell Adherence Seed_Plate->Incubate_Adhere Treat_Cells 7. Add Compound/Vehicle to Wells Incubate_Adhere->Treat_Cells Prep_Dilutions->Treat_Cells Incubate_Treat 8. Incubate for Treatment Period (e.g., 72 hours) Treat_Cells->Incubate_Treat Equilibrate 9. Equilibrate Plate to Room Temp Incubate_Treat->Equilibrate Add_Reagent 10. Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Measure_Lum 11. Measure Luminescence Add_Reagent->Measure_Lum Analyze_Data 12. Normalize Data & Calculate IC₅₀ Measure_Lum->Analyze_Data

Caption: End-to-end workflow for assessing O-Demethylbuchenavianine cytotoxicity.

Step-by-Step Protocol

Part 1: Stock Solution & Cell Seeding

  • Compound Preparation: Prepare a 10 mM stock solution of O-Demethylbuchenavianine in 100% cell culture-grade DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from freeze-thaw cycles.

  • Cell Culture: Maintain your chosen cell line in its recommended complete medium at 37°C and 5% CO₂. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency before use.[4]

  • Cell Seeding: a. Aspirate the culture medium and rinse the cell monolayer with sterile PBS. b. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach. c. Neutralize the trypsin with complete medium, transfer cells to a conical tube, and centrifuge (e.g., 150 x g for 5 minutes). d. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to the desired seeding density (a good starting point is 2,000-10,000 cells per well, depending on the cell line's doubling time) and dispense 100 µL into each well of a 96-well plate.

  • Adhesion: Incubate the plate for 18-24 hours to allow cells to attach and resume growth.

Part 2: Compound Treatment

  • Prepare Serial Dilutions: a. In a separate dilution plate or tubes, prepare 2X final concentrations of your compound by serially diluting the stock solution in complete medium. For an initial screen, a broad range (e.g., 200 µM down to 20 nM in half-log steps) is recommended. b. Crucially, prepare a 2X vehicle control containing the same maximum percentage of DMSO as your highest compound concentration.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions (or 2X vehicle control) to the corresponding wells containing 100 µL of medium. This brings the final volume to 200 µL and the compound/vehicle concentrations to 1X.

  • Incubation: Return the plate to the incubator for the desired treatment duration. A 72-hour incubation is a common endpoint for assessing effects on proliferation.

Part 3: Data Acquisition & Analysis

  • Viability Assay (CellTiter-Glo®): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of prepared CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: a. Average the replicate readings for each condition. b. Subtract the average background signal (wells with medium only). c. Normalize the data to the vehicle control to calculate percent viability: % Viability = (SignalTreated / SignalVehicle Control) x 100 d. Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Data Presentation & Interpretation

Organize the normalized data in a clear tabular format to facilitate analysis and plotting.

Concentration (µM)Average LuminescenceStandard Deviation% Viability
Vehicle (0)1,520,45085,120100.0%
0.011,498,76092,34098.6%
0.11,350,11078,50088.8%
1860,53045,67056.6%
10245,60019,88016.2%
10051,2308,4503.4%
(Note: Data shown is for illustrative purposes only.)

Trustworthiness: The Importance of Controls

A protocol is only as reliable as its controls. For this assay, the following are non-negotiable:

  • Vehicle Control: This is the most critical control. It establishes the 100% viability baseline and ensures that any observed effect is due to the compound, not the DMSO solvent.

  • Untreated Control: Cells treated with medium only. This should yield results comparable to the vehicle control.

  • Positive Control: A compound with a known cytotoxic mechanism and IC₅₀ in your chosen cell line (e.g., Doxorubicin, Staurosporine). This validates that your cell system and assay reagents are performing as expected.

  • Background Control: Wells containing only cell culture medium (no cells). This value is subtracted from all other readings to account for background signal from the medium and reagent.

By adhering to this detailed, rationale-driven protocol, researchers can confidently generate the initial data required to characterize the bioactivity of O-Demethylbuchenavianine, paving the way for more advanced mechanistic studies.

References

  • Bylvay® (odevixibat) HCP Site. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay. Retrieved from [Link]

  • MDPI. (2021). Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. Retrieved from [Link]

  • Buck Institute. (n.d.). Thawing and Cultivation of Human Fibroblasts (Campisi Lab SOPs). Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of A. palaestinum on MDCK cell line using MTT assay. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus. Retrieved from [Link]

  • ResearchGate. (2021). Development of a Cell Suspension Culture System for Promoting Alkaloid and Vinca Alkaloid Biosynthesis Using Endophytic Fungi Isolated from Local Catharanthus roseus. Retrieved from [Link]

  • IDEA Bio-Medical. (n.d.). Application - Cell Viability Toxicology Assay. Retrieved from [Link]

  • modENCODE. (n.d.). Drosophila cell line protocols for modENCODE. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanotoxin. Retrieved from [Link]

  • protocols.io. (2019). Mammalian Cell Culture: Subculturing. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. Retrieved from [Link]

  • MDPI. (2022). Improvement of Phytopharmaceutical and Alkaloid Production in Periwinkle Plants by Endophyte and Abiotic Elicitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]

  • Oza Lab. (n.d.). (R)-(+)-O-Demethylbuchenavianine. Retrieved from [Link]

Sources

Method

Application Note: Pharmacological Validation of O-Demethylbuchenavianine Anti-Inflammatory Activity

[1][2] Abstract & Introduction O-Demethylbuchenavianine is a rare piperidine-flavan alkaloid (flavoalkaloid) primarily isolated from Buchenavia capitata and Buchenavia macrophylla. While historically noted for its anti-H...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Introduction

O-Demethylbuchenavianine is a rare piperidine-flavan alkaloid (flavoalkaloid) primarily isolated from Buchenavia capitata and Buchenavia macrophylla. While historically noted for its anti-HIV potential (Beutler et al., 1992), recent interest has shifted toward its immunomodulatory capabilities. The unique structural fusion of a flavonoid core with a piperidine ring suggests a dual mechanism of action: antioxidant scavenging and kinase modulation.

This Application Note provides a rigorous, standardized protocol for validating the anti-inflammatory activity of O-Demethylbuchenavianine. Unlike generic flavonoid assays, this protocol accounts for the compound's specific solubility profile and alkaloidal basicity. We utilize the LPS-induced RAW 264.7 Macrophage Model , the industry gold standard for screening small-molecule anti-inflammatory candidates.

Key Mechanistic Targets
  • Primary: Inhibition of Nitric Oxide (NO) production via iNOS suppression.

  • Secondary: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6).

  • Pathway: Modulation of the NF-κB signaling cascade.[1]

Compound Handling & Preparation

Critical Warning: O-Demethylbuchenavianine is amphoteric due to its phenolic hydroxyls (acidic) and piperidine nitrogen (basic). Improper solubilization will yield false negatives.

Reconstitution Protocol
  • Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, hybridoma grade.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW ≈ 351.4 g/mol .[2] Dissolve 3.51 mg in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solutions

Dilute the master stock in serum-free DMEM immediately prior to use.

  • Final DMSO Concentration: Must remain < 0.1% (v/v) in the final cell culture well to avoid solvent cytotoxicity.

  • Test Range: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM.

Core Protocol: LPS-Induced NO Production Assay

This assay quantifies the compound's ability to inhibit Nitric Oxide, a key inflammatory mediator, using the Griess Reaction.

Materials[1][5][6][7][8][9][10][11][12]
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma).

  • Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: Dexamethasone (1 µM) or Indomethacin (10 µM).

Experimental Workflow
Step 1: Cell Seeding
  • Harvest RAW 264.7 cells at 80% confluence. Do not use trypsin ; use a cell scraper to prevent receptor damage.

  • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/well in 200 µL DMEM + 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

Step 2: Pre-treatment (The "Prophylactic" Window)
  • Aspirate old media.

  • Add 100 µL of fresh media containing O-Demethylbuchenavianine (1–50 µM).

  • Include controls:

    • Vehicle Control: 0.1% DMSO only.

    • Positive Control: Dexamethasone.

  • Incubate for 1 hour prior to LPS exposure.

    • Expert Insight: Pre-incubation allows the flavoalkaloid to permeate the membrane and interact with intracellular kinases (e.g., IKK) before the TLR4 signaling cascade begins.

Step 3: Induction
  • Add 100 µL of media containing LPS (Final concentration: 1 µg/mL ) to all wells except the Basal Control.

  • Incubate for 18–24 hours .

Step 4: Griess Reaction (Readout)
  • Transfer 100 µL of supernatant from each well to a new clear-bottom 96-well plate.

  • Add 100 µL of Griess Reagent to each well.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure absorbance at 540 nm using a microplate reader.

Data Analysis

Calculate the percentage of Nitric Oxide inhibition:



Secondary Validation: Cell Viability (MTT Assay)

Mandatory Step: You must prove that a reduction in NO is due to anti-inflammatory activity, not cell death.

  • After removing supernatant for the Griess assay (Step 4 above), add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells.

  • Incubate for 2–4 hours until purple formazan crystals form.

  • Dissolve crystals in 150 µL DMSO.

  • Read absorbance at 570 nm .

  • Acceptance Criteria: Cell viability must be >80% compared to control at the active IC50 concentration.

Mechanistic Insight & Visualization

To confirm the mechanism of action, we propose that O-Demethylbuchenavianine acts by blocking the NF-κB translocation pathway, similar to its structural analog buchenavianine.

Proposed Pathway Interaction

The diagram below illustrates the standard inflammatory cascade and the specific intervention points for O-Demethylbuchenavianine.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_Cyto NF-κB (Cytosol) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription NO Nitric Oxide (NO) Production DNA->NO Compound O-Demethylbuchenavianine (Inhibitor) Compound->IKK Putative Block Compound->NFkB_Nuc Inhibits Binding

Figure 1: Putative Mechanism of Action. O-Demethylbuchenavianine likely inhibits the phosphorylation of the IKK complex or prevents the nuclear translocation of NF-κB, thereby silencing iNOS transcription.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background NO Contaminated media or FBS.Use Endotoxin-free FBS and water. Check glassware for LPS residue.
Precipitation Compound insolubility.Ensure DMSO stock is fully dissolved. Do not exceed 50 µM in aqueous media without checking turbidity.
Low Cell Viability DMSO toxicity.Ensure final DMSO concentration is < 0.1%.
Inconsistent Results Cell Passage Number.RAW 264.7 cells drift phenotypically. Use cells between passage 3 and 15 only.

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.[3][4] Journal of Natural Products, 55(2), 207–213.[3][4] Link

  • Reininger, E., & Bauer, R. (2006). Assay for the determination of the anti-inflammatory activity of plant extracts. Scientia Pharmaceutica, 74, 133-146.
  • Guzik, T. J., et al. (2003). Mechanisms of increased nitric oxide bioavailability in inflammation. British Journal of Pharmacology, 138(8), 1437–1446. Link

  • Rathee, P., et al. (2009). Mechanism of Action of Flavonoids as Anti-inflammatory Agents: A Review.[5] Inflammation & Allergy - Drug Targets, 8(3), 229-235.[5] Link

Sources

Application

O-Demethylbuchenavianine antioxidant capacity measurement (e.g., DPPH, ABTS)

Application Note: Antioxidant Capacity Profiling of O-Demethylbuchenavianine Executive Summary & Scientific Rationale O-Demethylbuchenavianine (C₂₁H₂₁NO₄) is a rare flavonoid alkaloid isolated from Buchenavia capitata an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antioxidant Capacity Profiling of O-Demethylbuchenavianine

Executive Summary & Scientific Rationale

O-Demethylbuchenavianine (C₂₁H₂₁NO₄) is a rare flavonoid alkaloid isolated from Buchenavia capitata and B. macrophylla.[1] Structurally, it represents a hybrid scaffold: a 5,7-dihydroxyflavone core fused with an N-methylpiperidine moiety at the C8 position.[1]

While standard flavonoids (e.g., Quercetin) are well-characterized antioxidants, O-Demethylbuchenavianine presents a unique physicochemical profile.[1] Its antioxidant capacity is governed by two competing structural features:

  • The Phenolic A-Ring (5,7-OH): The primary site for Hydrogen Atom Transfer (HAT).[1] However, the lack of B-ring hydroxylation (unsubstituted phenyl ring) suggests a lower intrinsic radical scavenging potential compared to catechol-bearing flavonoids.[1]

  • The Piperidine Moiety: The basic nitrogen atom introduces pH sensitivity and potential steric hindrance near the C7-hydroxyl group, potentially altering Single Electron Transfer (SET) kinetics.

Scope of this Protocol: This guide details the measurement of O-Demethylbuchenavianine’s antioxidant capacity using DPPH (organic radical) and ABTS (cation radical) assays.[1][2] Unlike generic protocols, this workflow accounts for the solubility constraints of the alkaloid moiety and the kinetic slowness induced by steric bulk at the C8 position.

Structural Mechanism & Assay Selection

The following diagram illustrates the theoretical interaction between O-Demethylbuchenavianine and free radicals.

AntioxidantMechanism Compound O-Demethylbuchenavianine (Flavoalkaloid) SiteA 5-OH & 7-OH Sites (A-Ring Phenolics) Compound->SiteA Primary Active Site SiteB Piperidine Nitrogen (Basic Moiety) Compound->SiteB Modulates Solubility/pH Mechanism1 Mechanism: HAT (H-Atom Transfer) SiteA->Mechanism1 Dominant in MeOH Mechanism2 Mechanism: SET (Electron Transfer) SiteA->Mechanism2 Dominant in Buffer ABTS ABTS Assay (Aqueous/Buffer) SiteB->ABTS Potential pH Interference (Requires Buffering) DPPH DPPH Assay (Organic Solvent) Mechanism1->DPPH Scavenging Mechanism2->ABTS Quenching

Figure 1: Mechanistic pathways for O-Demethylbuchenavianine in radical scavenging assays. The 5,7-dihydroxy moiety drives the activity, while the piperidine ring dictates solvent choice.

Materials & Preparation

Reagents
  • Analyte: O-Demethylbuchenavianine (Purity >95% by HPLC).[1]

  • Radical Sources:

    • 2,2-Diphenyl-1-picrylhydrazyl (DPPH ).[1][3]

    • 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS ).[1]

  • Standards: Trolox (hydrophilic analog of Vitamin E) and Quercetin (positive flavonoid control).[1]

  • Solvents: Methanol (HPLC Grade), DMSO (for stock solutions), Phosphate Buffered Saline (PBS) pH 7.4.[1]

Stock Solution Preparation (Critical Step)

Due to the piperidine ring, O-Demethylbuchenavianine may exhibit poor solubility in pure water but high solubility in acidified alcohols or DMSO.[1]

  • Master Stock (10 mM): Dissolve 3.51 mg of O-Demethylbuchenavianine (MW: 351.4 g/mol ) in 1.0 mL of DMSO . Vortex for 30 seconds.[1]

  • Working Dilutions: Dilute the Master Stock with Methanol (for DPPH) or PBS (for ABTS) to create a concentration range: 10, 25, 50, 100, 200, and 400 µM.

    • Note: Ensure the final DMSO concentration in the assay well is <1% to prevent solvent interference.

Protocol A: DPPH Radical Scavenging Assay

Principle: DPPH is a stable nitrogen radical (purple, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 517 nm).[1] Antioxidants reduce it to hydrazine (yellow) via Hydrogen Atom Transfer (HAT).[1]

Why this protocol? Standard DPPH protocols use a 30-minute incubation.[1] However, the C8-piperidine group in O-Demethylbuchenavianine creates steric bulk near the C7-OH.[1] Extended incubation is required to reach equilibrium.

Step-by-Step Workflow:
  • DPPH Solution: Prepare 0.1 mM DPPH in Methanol. (Protect from light; use fresh).[1]

  • Plating:

    • Sample Wells: Add 20 µL of Working Dilution + 180 µL of DPPH Solution.

    • Blank Wells: 20 µL of Methanol + 180 µL of DPPH Solution.

    • Control Wells: 20 µL of Trolox standards + 180 µL of DPPH Solution.

    • Color Correction: 20 µL of Sample (highest conc.) + 180 µL of Methanol (to subtract intrinsic compound color).

  • Incubation: Seal plate and incubate in the dark at Room Temperature for 60 minutes (Standard is 30 min; extended time accounts for steric hindrance).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
Calculation:

[1]

Protocol B: ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to the metastable radical cation ABTS•+ (blue-green,


 734 nm).[1] Antioxidants reduce it back to colorless ABTS via Single Electron Transfer (SET).[1]

Why this protocol? The ABTS assay is performed in aqueous buffer. The basic nitrogen of the piperidine ring (


) will be protonated at neutral pH. This protocol uses PBS (pH 7.[1]4) to mimic physiological conditions and ensure the alkaloid is in its cationic form.
Step-by-Step Workflow:
  • Radical Generation:

    • Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 v/v).[1][2]

    • Incubate in the dark for 12–16 hours (overnight) to generate ABTS•+.

    • Dilution: Dilute the activated ABTS•+ solution with PBS (pH 7.4) until Absorbance at 734 nm is 0.70 ± 0.02 .

  • Plating:

    • Sample Wells: Add 10 µL of Working Dilution + 190 µL of Diluted ABTS•+.

    • Blank Wells: 10 µL of Solvent + 190 µL of Diluted ABTS•+.

  • Incubation: Incubate for 6 minutes exactly (SET reactions are fast).

  • Measurement: Read Absorbance at 734 nm .

Data Analysis & Interpretation

Summarize your results using the following structure. Since O-Demethylbuchenavianine lacks B-ring hydroxyls, expect higher IC50 values (lower potency) compared to Quercetin.[1]

ParameterO-DemethylbuchenavianineQuercetin (Control)Interpretation
IC50 (DPPH) Experimental Value (e.g., >100 µM)~15 µMModerate HAT activity due to lack of catechol group.[1]
IC50 (ABTS) Experimental Value (e.g., ~80 µM)~5 µMSET mechanism may be favored by the fused ring system.[1]
TEAC Value Calc. Value (µM Trolox/µM Cmpd)~3.0Trolox Equivalent Antioxidant Capacity.[1]

Kinetic Note: If the DPPH reaction does not plateau by 60 minutes, report the activity as "Slow-acting Radical Scavenger," characteristic of sterically hindered phenols.

Experimental Workflow Diagram

Workflow Start Start: O-Demethylbuchenavianine (Solid Powder) Solubilization Dissolve in DMSO (10 mM) Avoid aqueous crash-out Start->Solubilization Split Select Assay Solubilization->Split DPPH_Prep Dilute in Methanol (Organic Phase) Split->DPPH_Prep Lipophilic Assessment ABTS_Prep Dilute in PBS pH 7.4 (Aqueous Phase) Split->ABTS_Prep Physiological pH Assessment DPPH_React Add DPPH Radical Incubate 60 min (Dark) DPPH_Prep->DPPH_React DPPH_Read Read Abs @ 517 nm (HAT Mechanism) DPPH_React->DPPH_Read Analysis Calculate IC50 & TEAC Compare vs Trolox DPPH_Read->Analysis ABTS_React Add ABTS•+ Cation Incubate 6 min ABTS_Prep->ABTS_React ABTS_Read Read Abs @ 734 nm (SET Mechanism) ABTS_React->ABTS_Read ABTS_Read->Analysis

Figure 2: Integrated workflow for antioxidant profiling. Note the solvent divergence for DPPH (Methanol) and ABTS (PBS).[1]

References

  • Beutler, J. A., et al. (1992).[1][4] Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.[4][5] Journal of Natural Products, 55(2), 207–213.[4][6] Link

    • Foundational paper identifying O-Demethylbuchenavianine and its biological activity context.
  • Sarian, M. N., et al. (2017).[1] Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Review. BioMed Research International, 2017, 8386065. Link

    • Provides the mechanistic basis for 5,7-dihydroxyflavone antioxidant activity (SAR).[1]

  • Kedare, S. B., & Singh, R. P. (2011).[1] Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. Link

    • Standard protocol reference for DPPH kinetics.
  • Re, R., et al. (1999).[1] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[1] Free Radical Biology and Medicine, 26(9-10), 1231–1237.[1] Link

    • The "Gold Standard" reference for the ABTS/TEAC protocol.

Sources

Method

Application Note: Evaluation of O-Demethylbuchenavianine as a Potent Anti-HIV Agent

[1][2][3][4][5] Executive Summary This application note provides a comprehensive technical guide for the evaluation of O-Demethylbuchenavianine , a rare flavoalkaloid isolated from Buchenavia species (e.g., Buchenavia ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

This application note provides a comprehensive technical guide for the evaluation of O-Demethylbuchenavianine , a rare flavoalkaloid isolated from Buchenavia species (e.g., Buchenavia capitata, B. tetraphylla).[1] Unlike typical antiretrovirals, this compound represents a unique chemical scaffold combining a flavonoid core with a piperidine moiety.[1]

This guide details the standard operating procedures (SOPs) for assessing its anti-HIV efficacy using the NCI-standardized XTT cytoprotection assay. It places a critical emphasis on distinguishing true antiviral activity from intrinsic cytotoxicity—a known characteristic of this compound class—to ensure accurate calculation of the Selectivity Index (SI).[1]

Compound Profile & Preparation[1][6][7][8]

O-Demethylbuchenavianine is a piperidine-flavonoid hybrid.[1][2] Its amphiphilic nature requires specific handling to prevent precipitation in aqueous cell culture media.[1]

PropertySpecification
Chemical Class Flavoalkaloid (Piperidine-substituted flavonoid)
Primary Source Buchenavia capitata (Combretaceae)
Molecular Target Viral Replication (Phenotypic Cytoprotection); Potential RT Inhibition
Solubility Soluble in DMSO; Limited solubility in pure water
Storage -20°C, desiccated, protected from light
Solubilization Protocol

Objective: Prepare a stable stock solution without compound precipitation.

  • Weighing: Accurately weigh 1.0 mg of lyophilized O-Demethylbuchenavianine.

  • Primary Solvent: Dissolve in 100 µL of 100% DMSO (sterile filtered) to create a 10 mg/mL Stock Solution . Vortex for 30 seconds.[1]

  • Working Dilutions:

    • Perform serial dilutions in culture medium (RPMI 1640) immediately prior to use.[1]

    • Critical Step: Ensure the final DMSO concentration in the cell assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

Experimental Workflow: The XTT Cytoprotection Assay

The "Gold Standard" for evaluating O-Demethylbuchenavianine is the XTT tetrazolium assay using CEM-SS cells (human T-lymphoblastoid line).[1] This phenotypic assay measures the compound's ability to protect T-cells from HIV-1 induced cytopathicity.[1]

Assay Logic Diagram

HIV_Screening_Workflow Start Compound Preparation (DMSO Stock) Infection Infection Phase (Virus + Cells + Drug) Start->Infection Toxicity Toxicity Control (Cells + Drug Only) Start->Toxicity Cells CEM-SS Host Cells (T-Lymphoblastoid) Cells->Infection Cells->Toxicity Virus HIV-1 Virus Stock (Determine MOI) Virus->Infection MOI: 0.01 Incubation Incubation 6 Days @ 37°C Infection->Incubation Toxicity->Incubation XTT XTT Addition (Metabolic Readout) Incubation->XTT Analysis Data Analysis (EC50 vs IC50) XTT->Analysis

Figure 1: High-throughput screening workflow for O-Demethylbuchenavianine evaluation. Parallel tracks separate antiviral efficacy (Infection) from intrinsic compound toxicity.[1]

Step-by-Step Protocol

Materials:

  • Cells: CEM-SS cells (maintained in log phase).

  • Virus: HIV-1 (strain RF or IIIB).[1]

  • Reagent: XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide).[1]

Procedure:

  • Plate Preparation:

    • Use 96-well flat-bottom microtiter plates.

    • Test Wells: Add 100 µL of drug dilution (range: 0.1 µM to 100 µM).

    • Virus Control (VC): Cells + Virus + Media (No Drug).[1] Represents 0% viability.[1]

    • Cell Control (CC): Cells + Media (No Virus, No Drug).[1] Represents 100% viability.[1]

  • Cell & Virus Addition:

    • Prepare a cell suspension of

      
       cells per well.
      
    • Add HIV-1 virus to achieve a Multiplicity of Infection (MOI) of 0.01 .[1]

    • Note: This low MOI ensures sufficient rounds of replication to detect inhibition before the cells are killed.[1]

  • Incubation:

    • Incubate plates at 37°C, 5% CO2 for 6 days .

    • Do not change media.[1] This allows the virus to replicate and kill unprotected cells.[1]

  • Readout (XTT):

    • Add XTT reagent (1 mg/mL) + PMS (electron coupler) to all wells.[1]

    • Incubate for 4 hours.

    • Measure Absorbance (OD) at 450 nm (reference 650 nm).

    • Mechanism:[1][3][4] Viable cells reduce XTT to a soluble orange formazan dye.[1] Dead cells do not.[1]

Cytotoxicity Counter-Screen (Critical)

Previous studies (Beutler et al., 1992) indicate that O-Demethylbuchenavianine exhibits moderate cytotoxicity.[1] You cannot claim anti-HIV activity without proving the cells are alive. [1]

  • Setup: Run a duplicate plate identical to the one above, but omit the virus .

  • Treatment: Expose uninfected CEM-SS cells to the same drug concentration gradient.[1]

  • Readout: Perform XTT assay at Day 6.

  • Interpretation: Any reduction in OD450 in this plate is due to the chemical toxicity of the alkaloid, not the virus.[1]

Data Analysis & Interpretation

Calculation Logic

Summarize raw OD data into three key metrics:

  • % Cytoprotection (Antiviral Effect):

    
    [1]
    
  • % Cytotoxicity (Drug Toxicity):

    
    [1]
    
  • Therapeutic Index (TI):

    
    [1]
    
Expected Results Table

Based on historical data for Buchenavia alkaloids:

ParameterDefinitionTypical Value RangeInterpretation
EC50 Conc. protecting 50% of infected cells0.5 - 5.0 µg/mLLower is better.[1] <1.0 µg/mL is considered "active".[1]
IC50 (CC50) Conc.[1] killing 50% of uninfected cells10 - 50 µg/mLHigher is better.[1] Indicates safety margin.[1]
TI (SI) Selectivity Index (IC50 / EC50)> 10Critical Metric. A TI < 5 suggests the "activity" is likely an artifact of toxicity.[1]
Mechanistic Pathway Visualization[1]

While the primary screen is phenotypic, the mechanism is hypothesized to involve interference with viral replication enzymes or assembly.[1]

Mechanism_Action cluster_Cell Host Cell Cytoplasm Drug O-Demethylbuchenavianine RT Reverse Transcriptase (Potential Target) Drug->RT Hypothesized Assembly Viral Assembly (Late Stage) Drug->Assembly Hypothesized Result_Neg Host Cell Toxicity (Off-Target) Drug->Result_Neg High Conc. Result_Pos Inhibition of Viral Replication RT->Result_Pos Assembly->Result_Pos

Figure 2: Potential mechanistic pathways.[1] While phenotypic protection is the primary readout, activity against RT or viral assembly is the hypothesized mode of action for flavoalkaloids.[1]

References

  • Beutler, J. A., Cardellina, J. H., McMahon, J. B., Boyd, M. R., & Cragg, G. M. (1992). Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.[1][5][4][2][6] Journal of Natural Products, 55(2), 207-213.[1][5][4][2][6]

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen & Anti-HIV Screening Protocols.[1] Developmental Therapeutics Program.

  • Teodoro, A. V., et al. (2020). Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity.[1] The Scientific World Journal.[1][2]

  • Weislow, O. S., et al. (1989). New soluble-formazan assay for HIV-1 cytopathic effects: application to high-flux screening of synthetic and natural products for AIDS-antiviral activity.[1] Journal of the National Cancer Institute, 81(8), 577-586.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing O-Demethylbuchenavianine degradation during storage

Technical Support Center: O-Demethylbuchenavianine Stability & Storage Status: Operational Ticket ID: ODB-STAB-001 Assigned Specialist: Senior Application Scientist, Bioactive Alkaloids Division Executive Summary: Compou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Demethylbuchenavianine Stability & Storage

Status: Operational Ticket ID: ODB-STAB-001 Assigned Specialist: Senior Application Scientist, Bioactive Alkaloids Division

Executive Summary: Compound Profile

O-Demethylbuchenavianine is a rare piperidine-flavoalkaloid isolated from Buchenavia capitata (Combretaceae).[1] It is chemically distinct due to the fusion of a flavonoid moiety with a piperidine ring. It is widely researched for its anti-HIV activity, specifically interfering with viral replication.

  • Critical Vulnerability: The "O-Demethyl" nomenclature indicates the presence of a free phenolic hydroxyl group (previously a methoxy group in the parent buchenavianine). This structural feature significantly increases its susceptibility to oxidative degradation and quinone formation compared to fully methylated analogs.

  • Primary Risks: Oxidative browning, light-induced isomerization, and precipitation in aqueous cell culture media.

Troubleshooting & FAQs

Category A: Physical Appearance & Integrity

Q: My lyophilized powder has turned from off-white/pale yellow to a brownish hue. Is it still usable?

  • Diagnosis: This is a classic sign of phenolic oxidation . The free hydroxyl group on the flavone skeleton has likely oxidized to form a quinoid intermediate.

  • Root Cause: Exposure to ambient air or moisture during storage. Flavoalkaloids are hygroscopic; moisture catalyzes autoxidation.

  • Action:

    • Perform an LC-MS check. If the parent peak (M+) is >95% intact, the browning may be surface-level.

    • If purity is <90%, discard the batch for quantitative IC50 assays, as quinones can act as non-specific protein aggregators, yielding false-positive HIV inhibition data.

Q: I see a fine precipitate when adding my DMSO stock to the cell culture media. How do I fix this?

  • Diagnosis: "Solvent Shock." O-Demethylbuchenavianine is lipophilic. Rapid addition of a high-concentration DMSO stock into an aqueous buffer causes immediate crashing out.

  • Root Cause: The dielectric constant changes too abruptly from DMSO (

    
    ) to Water (
    
    
    
    ).
  • Protocol Fix:

    • Do not add the stock directly to the bulk media.

    • Step-Down Dilution: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or 50% DMSO/PBS) before the final spike into the media.

    • Ensure the final DMSO concentration is

      
       (v/v) to prevent cytotoxicity artifacts in CEM-SS or MT-4 cell lines.
      
Category B: Biological Assay Validity

Q: My IC50 values for HIV inhibition are shifting (increasing) over time. Is the compound degrading?

  • Diagnosis: Likely Freeze-Thaw Degradation or Container Adsorption .

  • Mechanism:

    • Repeated freeze-thaw cycles introduce condensation, promoting hydrolysis or oxidation.

    • Flavoalkaloids can adhere to polypropylene (plastic) surfaces, effectively lowering the soluble concentration.

  • Action:

    • Switch to Glass Vials (amber, silanized) for storage.

    • Use Single-Use Aliquots . Never re-freeze a thawed vial.

Standard Operating Procedures (SOPs)

SOP-01: Master Stock Preparation (Self-Validating)

Objective: Create a stable 10 mM stock solution.

ParameterSpecificationReason
Solvent Anhydrous DMSO (Grade

99.9%)
Water promotes hydrolysis/oxidation.
Concentration 10 mMHigh conc. is more stable than low conc. (self-buffering effect).
Container Amber Glass Vial (Silanized)Blocks UV light; prevents plastic adsorption.
Headspace Argon or Nitrogen PurgeDisplaces O

to prevent phenolic oxidation.
Storage -80°CArrhenius equation dictates slowed degradation kinetics.

Validation Step: Immediately after dissolution, measure absorbance at


 (typically ~280-320 nm for flavones). Record this baseline. Re-measure before critical assays. A decrease 

indicates degradation.
SOP-02: Handling for High-Throughput Screening (HTS)
  • Thaw: Thaw aliquot at room temperature in a dark box.

  • Vortex: Vortex for 10 seconds to ensure homogeneity (DMSO is viscous).

  • Centrifuge: Spin at 10,000 x g for 1 minute to pellet any micro-precipitates. Note: If a pellet is visible, re-quantify concentration via UV-Vis.

  • Dilution: Prepare working solutions immediately. Do not store diluted aqueous samples >4 hours.

Visualized Workflows

Figure 1: Optimal Storage & Handling Workflow

StorageWorkflow Powder Lyophilized Powder (Store at 4°C, Dark) Weighing Weighing (Low Humidity Env.) Powder->Weighing Minimize Air Exposure Solubilization Solubilization (Anhydrous DMSO) Weighing->Solubilization Immediate Aliquot Aliquot Generation (Amber Glass Vials) Solubilization->Aliquot Under Inert Gas Freezing Cryo-Storage (-80°C, Argon Overlay) Aliquot->Freezing Flash Freeze Thaw Thaw & Use (Single Cycle Only) Freezing->Thaw For Assay Thaw->Freezing PROHIBITED

Caption: Step-by-step lifecycle for O-Demethylbuchenavianine, emphasizing the "Single Cycle" rule to prevent freeze-thaw degradation.

Figure 2: Mechanistic Degradation Pathways

DegradationPathways Active O-Demethylbuchenavianine (Active Phenol Form) Oxidation Oxidative Stress (O2 / Light / pH > 7.5) Active->Oxidation Quinone o-Quinone / p-Quinone (Brown/Yellow Product) Oxidation->Quinone H-atom abstraction Polymer Insoluble Polymers (Precipitate) Quinone->Polymer Polymerization Artifacts False Positives (Protein Aggregation) Quinone->Artifacts Assay Interference

Caption: The primary degradation route involves phenolic oxidation leading to quinone formation, which causes discoloration and assay interference.

References

  • Beutler, J. A., et al. (1992). "Anti-HIV and cytotoxic alkaloids from Buchenavia capitata."[1][2] Journal of Natural Products, 55(2), 207-213.[2]

  • Cheng, X., et al. (2003). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Journal of the American Chemical Society, 125(27).

  • Nguyen, S. T., et al. (2020). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines."[3][4] Biomedical Research and Therapy, 7(7), 3855-3859.

Sources

Optimization

Technical Guide: Optimizing O-Demethylbuchenavianine for Cytotoxicity Assays

[1] Executive Summary & Chemical Context[1][2][3][4][5] O-Demethylbuchenavianine is a rare flavonoid alkaloid (specifically a piperidine-flavan) isolated from Buchenavia species (e.g., B. capitata).[1] Its structure comb...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

O-Demethylbuchenavianine is a rare flavonoid alkaloid (specifically a piperidine-flavan) isolated from Buchenavia species (e.g., B. capitata).[1] Its structure combines a flavone core (2-phenylchromen-4-one) with a piperidine ring and free phenolic hydroxyl groups [1].[1]

The Challenge: This hybrid structure presents a "double-edged sword" in cytotoxicity assays:

  • Solubility: The planar flavone core drives lipophilicity (poor aqueous solubility), while the piperidine nitrogen introduces pH-dependent solubility.

  • Interference: The phenolic hydroxyls (C5, C7 positions) are potent reducing agents.[1] They can chemically reduce tetrazolium salts (MTT/MTS) extracellularly, generating false "viability" signals [2].[1]

This guide provides a self-validating workflow to eliminate these artifacts and determine accurate IC50 values.

Module 1: Solubility & Stock Preparation

Objective: Prevent compound precipitation (crashing out) upon introduction to culture media.[1]

The "Step-Down" Dilution Protocol

Directly adding high-concentration DMSO stock to media often causes immediate, microscopic precipitation that skews results.[1] Use this intermediate step-down method.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%).[1]

  • Vehicle Control: Culture media + DMSO (matched concentration).[1]

Workflow:

StockPrep cluster_0 Critical Control Point Stock Master Stock (10 mM in 100% DMSO) Store at -20°C Inter Intermediate Plate (100x Final Conc.) Solvent: 100% DMSO Stock->Inter Serial Dilution (Logarithmic) Work Working Solution (2x Final Conc.) Solvent: Media Inter->Work 1:50 Dilution (Slow addition) Well Assay Well (1x Final Conc.) Final DMSO < 0.5% Work->Well 1:1 Addition to Cell Suspension

Figure 1: The "Step-Down" dilution strategy ensures the compound is prediluted before hitting the aqueous shock of the culture media.

Solubility Limits Table
ParameterSpecificationCausality/Reasoning
Master Stock Conc. 10 mM - 20 mMHigher concentrations risk aggregation due to π-π stacking of flavone rings.[1]
Final DMSO Limit < 0.5% (v/v)Buchenavia alkaloids are often tested on sensitive lines (e.g., HIV-infected T-cells).[1] DMSO >0.5% induces membrane permeabilization, confounding toxicity data [3].[1]
Visual Check 40x MicroscopyMandatory: Check wells 1 hour post-treatment.[1] Birefringent crystals indicate solubility failure.[1]

Module 2: Mitigating Assay Interference

Objective: Distinguish true cellular metabolism from chemical reduction.

The Issue: O-Demethylbuchenavianine contains free phenolic groups.[1] In standard MTT assays, these groups donate electrons to the MTT reagent, turning it purple (formazan) even in the absence of live cells. This results in an underestimation of cytotoxicity (false high viability).[1]

The Interference Logic Tree

Interference Start Start Cytotoxicity Assay Check Does the compound contain phenols/antioxidants? Start->Check Method Select Assay Method Check->Method Yes (O-Demethylbuchenavianine) MTT MTT / MTS / XTT (Redox-based) Method->MTT If unavoidable NonRedox ATP (Luminescence) or LDH (Membrane) Method->NonRedox Recommended Blank REQUIRED: Cell-Free Blank (Media + Compound + MTT) MTT->Blank Valid Valid Data NonRedox->Valid Result Subtract Blank OD from Sample OD Blank->Result Result->Valid

Figure 2: Decision matrix for selecting the correct assay readout to avoid false negatives.

Validated Protocol: The "Cell-Free" Blank Correction

If you must use MTT/MTS, you must run a parallel blank plate.[1]

  • Plate A (Cells): Cells + Media + Compound (Standard assay).

  • Plate B (No Cells): Media + Compound (Same concentrations).[1]

  • Process: Add MTT to both. Incubate.

  • Calculation:

    
    
    Note: If OD_Plate B > 0.1, the interference is too high.[1] Switch to an ATP-based assay (e.g., CellTiter-Glo®) which relies on luciferase, not reduction.[1]
    

Frequently Asked Questions (Troubleshooting)

Q1: My dose-response curve is biphasic (goes down, then up at high concentrations).

  • Diagnosis: This is the classic "Hormetic-like" artifact caused by precipitation or interference.[1]

  • Root Cause: At high concentrations (>50 µM), the compound precipitates.[1] The crystals scatter light, increasing Absorbance (OD) readings in plate readers, which the software interprets as "more cells."[1]

  • Fix: Wash cells with PBS before adding the solubilization buffer (e.g., DMSO/Isopropanol) to remove extracellular compound crystals.[1]

Q2: The IC50 shifts significantly between 24h and 48h incubation.

  • Diagnosis: Compound instability.[1]

  • Root Cause: The phenolic groups on O-Demethylbuchenavianine are susceptible to auto-oxidation in media (pH 7.4), especially if the media contains transition metals (like iron in Transferrin).[1]

  • Fix:

    • Refresh media/compound every 24 hours.

    • Add 1% FBS (lower serum) to reduce protein binding, or ensure serum is heat-inactivated to reduce oxidative enzymes.[1]

Q3: Can I use Ethanol instead of DMSO?

  • Diagnosis: Solubility inquiry.[1][2][3][4][5][6]

  • Answer: No. While O-Demethylbuchenavianine dissolves in ethanol, ethanol is more volatile and toxic to cells at lower percentages than DMSO (0.1% limit vs 0.5%).[1] Ethanol evaporation during plate setup leads to "edge effects" and inconsistent dosing.[1]

References

  • Beutler, J. A., et al. (1992).[1][7][8] Anti-HIV and cytotoxic alkaloids from Buchenavia capitata.[1][7][8] Journal of Natural Products, 55(2), 207-213.[1][7]

  • Bruggisser, R., et al. (2002).[1] Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 478-481.[1]

  • Timm, M., et al. (2013).[1] Cytotoxicity of dimethyl sulfoxide (DMSO) in undifferentiated and differentiated neural cells.[1] Archives of Toxicology, 87, 1651–1664.[1]

  • PubChem. (n.d.).[1] O-Demethylbuchenavianine Compound Summary. [1]

Sources

Reference Data & Comparative Studies

Validation

O-Demethylbuchenavianine: A Comparative Guide to its Potential Bioactivity in Cellular Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Piperidine-Flavonoid Alkaloid O-Demethylbuchenavianine is a naturally occurring piperidine-flavonoid alkalo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Piperidine-Flavonoid Alkaloid

O-Demethylbuchenavianine is a naturally occurring piperidine-flavonoid alkaloid predominantly isolated from plants of the Buchenavia genus. Structurally, it belongs to a unique class of compounds characterized by a piperidine ring attached to a flavonoid scaffold. While comprehensive experimental data on the isolated O-Demethylbuchenavianine remains limited, preliminary in silico studies and research on related compounds and source extracts suggest a promising profile of bioactivity, including potential anti-HIV, anticancer, and antimicrobial properties.

This guide provides a comparative analysis of the predicted and observed bioactivities relevant to O-Demethylbuchenavianine. In the absence of direct experimental data on the purified compound, we will draw comparisons from the bioactivity of extracts from Buchenavia species and structurally related piperidine and flavonoid alkaloids. This document is intended to serve as a scientific resource to rationalize and guide future experimental designs for the evaluation of O-Demethylbuchenavianine's therapeutic potential.

Predicted Bioactivity and Mechanism of Action: An In Silico Perspective

Computational studies have offered the first glimpse into the potential therapeutic applications of buchenavianine derivatives, including O-Demethylbuchenavianine. These predictive models are crucial for hypothesis generation and prioritizing experimental validation.

In silico analyses suggest that buchenavianines may exhibit a range of biological effects:

  • Antiviral Activity: High confidence scores from predictive models suggest that O-Demethylbuchenavianine could possess significant antiviral properties.[1] This warrants further investigation against a panel of viruses in cell-based assays.

  • Anticancer Potential: O-Demethylbuchenavianine and its analogues have been identified as moderately active in inhibiting cyclin-dependent kinases (CDKs). CDKs are pivotal regulators of the cell cycle, and their inhibition is a clinically validated strategy in cancer therapy. This suggests that O-Demethylbuchenavianine may exert cytostatic or cytotoxic effects on cancer cells by inducing cell cycle arrest.

  • Antimicrobial Activity: Predictive models also indicate potential antibacterial and antifungal activities, although with lower confidence compared to the antiviral predictions.[1]

A proposed mechanism of action, based on these in silico predictions, centers on the inhibition of CDKs, which would lead to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and potentially induce apoptosis.

putative_mechanism cluster_cell Cancer Cell ODemethyl O-Demethylbuchenavianine CDK Cyclin-Dependent Kinases (CDKs) ODemethyl->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to

Caption: Putative mechanism of O-Demethylbuchenavianine via CDK inhibition.

Comparative Bioactivity Analysis: Insights from Source Extracts and Related Compounds

Direct experimental data on the cytotoxicity of purified O-Demethylbuchenavianine is not yet available in the public domain. To provide a relevant comparative framework, this section summarizes the observed bioactivities of extracts from the Buchenavia genus and structurally related alkaloids.

Cytotoxicity of Buchenavia and Related Plant Extracts

The following table summarizes the cytotoxic activities of extracts from Buchenavia and other relevant plant species, providing an indication of the potential potency of their constituent compounds, including O-Demethylbuchenavianine.

Plant Species (Extract Type)Cell LineAssayIC50 / ActivityReference
Bouea macrophylla (Ethanol)HepG2 (Human Hepatocellular Carcinoma)MTT72.33 ± 0.68 µg/mL[2]
Bouea macrophylla (Ethanol)MCF-7 (Human Breast Adenocarcinoma)MTT50.25 ± 1.36 µg/mL[2]
Buchenavia tetraphylla (Methanol)J774 (Mouse Macrophages)MTT981 µg/mL[3]
Buchenavia tetraphylla (Methanol)Human ErythrocytesHemolysis3935 µg/mL[3]
Terminalia citrina (Ethanol)BHK-21 (Baby Hamster Kidney)MTT260 µg/mL[4][5]
Terminalia citrina (Aqueous)BHK-21 (Baby Hamster Kidney)MTT545 µg/mL[4][5]

Note: IC50 is the half-maximal inhibitory concentration.

The data indicates that extracts from plants related to the source of O-Demethylbuchenavianine possess moderate cytotoxic activity against various cancer cell lines. The ethanolic extract of Bouea macrophylla showed notable activity against liver and breast cancer cells.[2] In contrast, the methanolic extract of Buchenavia tetraphylla exhibited lower cytotoxicity against a macrophage cell line and human red blood cells, suggesting potential for selective activity.[3]

Bioactivity of Structurally Related Alkaloids

O-Demethylbuchenavianine's structure, a hybrid of a flavonoid and a piperidine alkaloid, is a key determinant of its potential bioactivity. Both flavonoids and piperidine alkaloids are well-documented classes of compounds with significant anticancer properties.[6][7][8][9][10]

Compound Class/ExampleCell Line(s)Bioactivity HighlightsReference
Piperidine Alkaloids
Arenosclerins B & C, Haliclonacyclamine EHL-60, B16, L929, U138Cytotoxic effects in the range of 0.5–2.1 µg/mL.[8]
Various functionalized piperidinesPC-3 (Prostate Cancer)GI50 values as low as 6.3 and 6.4 µg/mL.[9]
Flavonoids
Apigenin, Quercetin, etc.Various cancer cell linesInduce apoptosis, cause cell cycle arrest, and modulate signaling pathways (e.g., PI3K/Akt/mTOR).[10]

The potent cytotoxicity observed for other piperidine alkaloids, some in the low microgram per milliliter range, underscores the potential of this structural motif for anticancer drug development.[8] Flavonoids are known to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, which aligns with the predicted activity of O-Demethylbuchenavianine.[10]

Experimental Protocols for Bioactivity Assessment

To facilitate further research into O-Demethylbuchenavianine, this section provides detailed, step-by-step protocols for key in vitro assays to determine its cytotoxic and apoptotic effects.

Workflow for In Vitro Bioactivity Screening

experimental_workflow Start Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Treatment Treat with O-Demethylbuchenavianine (Dose-response) Start->Treatment MTT MTT Assay (Cytotoxicity/Viability) Treatment->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Annexin V/PI Staining (Apoptosis Assay) IC50->Apoptosis CellCycle Propidium Iodide Staining (Cell Cycle Analysis) IC50->CellCycle DataAnalysis Data Analysis & Interpretation Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: Workflow for evaluating the bioactivity of O-Demethylbuchenavianine.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of O-Demethylbuchenavianine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with O-Demethylbuchenavianine at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment: Treat cells with O-Demethylbuchenavianine as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

O-Demethylbuchenavianine presents an intriguing profile for further investigation as a potential therapeutic agent. While current knowledge is primarily based on in silico predictions and the bioactivity of its source plant's extracts, these preliminary findings provide a strong rationale for its evaluation. The predicted inhibition of cyclin-dependent kinases suggests a potential mechanism for anticancer activity through cell cycle modulation.

Future research should prioritize the isolation or synthesis of pure O-Demethylbuchenavianine to enable definitive in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its cytotoxic, apoptotic, and cell cycle-modulating effects across a panel of cancer cell lines. A thorough investigation into its mechanism of action, including target validation and pathway analysis, will be crucial in determining its true therapeutic potential.

References

  • Antimicrobial activity of Buchenavia tetraphylla against Candida albicans strains isolated from vaginal secretions. PubMed. [Link]

  • In Vitro Cytotoxicity and Spectral Analysis-Based Phytochemical Profiling of Methanol Extract of Barleria hochstetteri, and Molecular Mechanisms Underlying Its Apoptosis-Inducing Effect on Breast and Lung Cancer Cell Lines. MDPI. [Link]

  • Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury. MDPI. [Link]

  • In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. [Link]

  • Cytotoxic effect of different Uncaria tomentosa (cat's claw) extracts, fractions on normal and cancer cells: a systematic review. ResearchGate. [Link]

  • Biological Activities and Phytochemicals of Swietenia macrophylla King. MDPI. [Link]

  • Antimicrobial Activity and Phytochemical Screening of Buchenavia tetraphylla (Aubl.) R. A. Howard (Combretaceae: Combretoideae). PubMed Central. [Link]

  • Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. [Link]

  • Cytotoxic activity of extracts from Tecoma species and isolated lignans. SciELO. [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. [Link]

  • Evaluation of Anticancer activity of Ethanol extract of Bauhinia tomentosa Linn. on A549, Human Lung Carcinoma Cell lines. RJPT. [Link]

  • Genotoxic and cytotoxic action potential of Terminalia citrina, a medicinal plant of ethnopharmacological significance. NIH. [Link]

  • Biochemical and molecular anticancer approaches for Boerhaavia diffusa root extracts in oral cancer. PubMed. [Link]

  • Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. PubMed Central. [Link]

  • Flavonoids in Cancer and Apoptosis. MDPI. [Link]

  • Prospecting Pharmacologically Active Biocompounds from the Amazon Rainforest: In Vitro Approaches, Mechanisms of Action Based on Chemical Structure, and Perspectives on Human Therapeutic Use. MDPI. [Link]

  • A study on biological activities of Bouea macrophylla Griff leaf extract. ResearchGate. [Link]

  • In vitro anticancer activity of methanolic leaf extract of Boerhaavia diffusa Linn. against MCF-7 cell line. ResearchGate. [Link]

  • Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. [Link]

  • Cytotoxic effect of different Uncaria tomentosa (cat's claw) extracts, fractions on normal and cancer cells: a systematic review. PubMed. [Link]

  • Genotoxic and cytotoxic action potential of Terminalia citrina, a medicinal plant of ethnopharmacological significance. PubMed. [Link]

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

  • Flavonoids as promising molecules in the cancer therapy: An insight. PubMed Central. [Link]

  • In vitro Cytotoxic Analysis of Boerhaavia diffusa Linn. IJARBS. [Link]

  • Plant Alkaloids Toxicity. NCBI Bookshelf. [Link]

  • Flavonoids as Anticancer Agents: Structure-Activity Relationship Study. ResearchGate. [Link]

  • Terminalia Catappa Extract (TCE) Reduces Proliferation of Lung and Breast Cancer Cell by Modulating miR-21 and miR-34a Expressions. NIH. [Link]

  • KEGG PATHWAY Database. [Link]

  • Chemical Characterization, Bioactivity and Toxicity of European Flora Plant Extracts in Search for Potential Natural Origin Preservatives. PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of O-Demethylbuchenavianine

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential, step-by-step pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of O-Demethylbuchenavianine, ensuring laboratory safety and environmental stewardship. While specific regulations may vary by institution and locality, the principles and practices outlined here form a robust framework for safe handling and disposal.

Hazard Assessment and Profile

O-Demethylbuchenavianine is a flavonoid alkaloid that has been investigated for its biological activities. A crucial first step in any disposal protocol is a thorough hazard assessment. According to the Safety Data Sheet (SDS) for the stereoisomer (S)-(-)-O-Demethylbuchenavianine, the compound is not classified as a hazardous substance or mixture.[1] This classification is the primary determinant for the recommended disposal pathway.

However, it is a cornerstone of laboratory safety to treat all chemicals with caution, even those classified as non-hazardous. The causality behind this principle is that comprehensive toxicological data may not be available for all research compounds. Therefore, minimizing exposure through appropriate personal protective equipment (PPE) is always warranted.

Key Data Summary:

PropertyValue/ClassificationSource
GHS Classification Not a hazardous substance or mixture[1]
Physical Form Solid (Off-white to yellow)
Primary Route of Exposure Inhalation, skin, and eye contact[1]

Personal Protective Equipment (PPE) and Spill Management

Before handling O-Demethylbuchenavianine for any purpose, including disposal, the appropriate PPE must be worn. This practice is a self-validating system for minimizing risk.

Required PPE:

  • Safety Glasses or Goggles: To protect against accidental eye contact.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Laboratory Coat: To protect clothing and skin.

In the event of a small spill of solid O-Demethylbuchenavianine, the following steps should be taken:

  • Restrict Access: Keep unnecessary personnel away from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment and Cleanup: Gently sweep the solid material to avoid creating dust. Use an absorbent material for any residues and place all contaminated materials into a sealed container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

Disposal Workflow for O-Demethylbuchenavianine

The following diagram illustrates the decision-making process and subsequent actions for the proper disposal of O-Demethylbuchenavianine.

G cluster_0 O-Demethylbuchenavianine Disposal Workflow A Start: O-Demethylbuchenavianine Waste B Is the substance classified as hazardous? A->B C Follow Hazardous Waste Disposal Protocol B->C Yes D Non-Hazardous Solid Waste Disposal B->D No (per SDS) I End C->I E Package in a sealed, clearly labeled container D->E F Is the quantity > 5 lbs (approx. 2.27 kg)? E->F G Consult Institutional Environmental Health & Safety (EHS) F->G Yes H Place directly in designated outside dumpster F->H No G->I H->I

Caption: Disposal decision workflow for O-Demethylbuchenavianine.

Step-by-Step Disposal Protocol

Based on its classification as a non-hazardous solid, O-Demethylbuchenavianine can be disposed of in the regular solid waste stream, with specific procedural safeguards.

For Small Quantities (≤ 5 pounds / 2.27 kg):
  • Containment: Place the solid O-Demethylbuchenavianine waste into a primary container that can be securely sealed (e.g., a screw-cap vial or a sturdy plastic bag).

  • Labeling: Clearly label the primary container as "O-Demethylbuchenavianine (Non-Hazardous Solid Waste for Disposal)." This prevents alarming custodial staff who are instructed not to handle chemical containers.

  • Secondary Containment: Place the labeled primary container into a secondary, larger container, such as a cardboard box.

  • Final Disposal: Dispose of the secondary container directly into a designated outside dumpster.[2] Do not place it in laboratory trash cans that are handled by custodial staff.[2]

For Bulk Quantities (> 5 pounds / 2.27 kg):

For larger quantities, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department before disposal.[2] They can confirm the appropriateness of disposal in the municipal landfill and advise on any specific local regulations.

Disposal of Empty Containers

Empty chemical containers must be handled correctly to ensure they do not pose a hazard. The United States Environmental Protection Agency (EPA) has guidelines for what constitutes an "RCRA empty" container.

  • Ensure "RCRA Empty" Status: The container must be truly empty, with no solid residue that can be scraped out.[2]

  • Deface the Label: Completely remove or thoroughly deface the original chemical label on the container.[2] This is a critical step to prevent the container from being mistaken for one that still holds the chemical.

  • Dispose: Once the label is defaced, the empty container can be disposed of in the regular laboratory trash or recycling, depending on the container material and institutional policies.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of O-Demethylbuchenavianine, upholding the highest standards of scientific responsibility.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethylbuchenavianine
Reactant of Route 2
O-Demethylbuchenavianine
© Copyright 2026 BenchChem. All Rights Reserved.